Ac-LEVD-AFC
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40F3N5O11/c1-14(2)10-21(36-16(5)41)30(49)38-20(8-9-24(42)43)28(47)40-27(15(3)4)31(50)39-22(13-25(44)45)29(48)37-17-6-7-18-19(32(33,34)35)12-26(46)51-23(18)11-17/h6-7,11-12,14-15,20-22,27H,8-10,13H2,1-5H3,(H,36,41)(H,37,48)(H,38,49)(H,39,50)(H,40,47)(H,42,43)(H,44,45)/t20-,21-,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETZKXHXYOHAAN-LFYAFONDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40F3N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Ac-LEVD-AFC Cleavage: A Technical Guide
Introduction
Ac-LEVD-AFC (Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-7-amino-4-trifluoromethylcoumarin) is a synthetic, fluorogenic substrate extensively utilized in life sciences research to detect the activity of specific caspase enzymes. It is particularly recognized as a substrate for caspase-4.[1][2][3] Caspases are a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[4][5] The cleavage of this compound results in the release of a fluorescent molecule, providing a sensitive and quantifiable measure of enzymatic activity. This guide provides an in-depth exploration of the cleavage mechanism, the associated signaling pathways, and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Cleavage Mechanism
The fundamental principle behind the use of this compound lies in its design as a specific recognition sequence for certain caspases, linked to a fluorescent reporter molecule. The cleavage of this substrate is an enzymatic reaction that can be broken down into key components and steps:
-
Substrate Composition :
-
Ac (Acetyl Group) : An acetyl group is attached to the N-terminus of the peptide to block it, preventing degradation by aminopeptidases and ensuring that the substrate is recognized and cleaved only at the specific internal site.
-
LEVD (Leu-Glu-Val-Asp) : This tetrapeptide sequence (Leucine-Glutamic acid-Valine-Aspartic acid) serves as the recognition motif for the caspase. Caspases exhibit specificity for cleaving substrates after an aspartic acid residue.[4][5] The LEVD sequence is preferentially recognized by caspase-4 and related caspases.[3][6]
-
AFC (7-amino-4-trifluoromethylcoumarin) : This is a fluorophore that, while conjugated to the peptide, is in a quenched or low-fluorescence state.
-
-
Enzymatic Reaction : Caspase-4, a cysteine-aspartate protease, identifies the P4-P1 amino acid sequence of the substrate (LEVD). The active site of the caspase, containing a critical cysteine residue, catalyzes the hydrolysis of the peptide bond between the P1 residue (Aspartic Acid, D) and the AFC fluorophore.
-
Signal Generation : Upon cleavage, the AFC molecule is liberated from the tetrapeptide. This free AFC exhibits strong fluorescence with a distinct excitation and emission spectrum. The emitted fluorescence is directly proportional to the amount of cleaved substrate and, therefore, to the activity of the caspase enzyme in the sample.[3][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cephamls.com [cephamls.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac-Leu-Glu-Val-Asp-AMC (Caspase 4 Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
Ac-LEVD-AFC: A Technical Guide to its Substrate Specificity for Caspase-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the fluorogenic substrate Acetyl-Leu-Glu-Val-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-LEVD-AFC) and its specificity concerning human caspase-4. We will explore the substrate's utility in enzymatic assays, present relevant quantitative data, detail experimental protocols, and visualize the associated biological and experimental pathways.
Introduction to Caspase-4 and Fluorogenic Substrates
Caspases are a family of cysteine-aspartic proteases that play critical roles in regulating programmed cell death and inflammation. They are broadly categorized into two groups: apoptotic caspases (e.g., caspase-3, -7, -8, -9) and inflammatory caspases. Human caspase-4, along with its counterparts caspase-1 and caspase-5, belongs to the inflammatory caspase group. These enzymes are central to the innate immune system's response to pathogens.
Caspase-4 functions as a direct sensor for intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1] Upon binding LPS, caspase-4 oligomerizes and activates, initiating a pro-inflammatory cell death pathway known as pyroptosis.[1][2] This process involves the cleavage of specific cellular substrates, most notably Gasdermin D (GSDMD).
To study the enzymatic activity of caspases, researchers utilize synthetic tetrapeptide substrates conjugated to a reporter molecule. This compound is a fluorogenic substrate designed to assay caspases that recognize the LEVD sequence.[2][3] The substrate itself is weakly fluorescent. However, upon proteolytic cleavage C-terminal to the aspartate residue by an active caspase, the 7-amino-4-trifluoromethyl coumarin (AFC) fluorophore is released. This free AFC emits a bright yellow-green fluorescence (λmax ≈ 505 nm) when excited by blue light (λmax ≈ 400 nm), providing a direct and sensitive measure of enzymatic activity.[3][4]
Substrate Specificity of this compound
While this compound is widely marketed and used as a substrate for caspase-4, it is crucial for researchers to understand its broader specificity profile. Caspases recognize a four-amino-acid sequence (designated P4-P3-P2-P1) on their substrates, with cleavage occurring after the P1 aspartate residue.[5] Although there are preferred sequences for each caspase, significant overlap exists in their substrate specificities.[6]
Studies using synthetic peptide libraries have shown that the LEVD sequence is reported to be an optimal tetrapeptide sequence for both caspase-1 and caspase-4.[5] Inflammatory caspases generally prefer bulky, hydrophobic residues at the P4 position.[5] This inherent cross-reactivity means that LEVD-dependent activity measured in a cell lysate may not be solely attributable to caspase-4. Other caspases, if active, could contribute to the signal. Therefore, while this compound is a valuable tool, its use as a specific caspase-4 reporter requires careful experimental design, including the use of specific inhibitors or genetic models to confirm the source of the activity.
Data Presentation: Preferred Caspase Substrate Sequences
To illustrate the potential for substrate cross-reactivity, the following table summarizes the preferred or commonly used tetrapeptide sequences for several human caspases. This highlights that while certain sequences are optimal, they are not always exclusive.
| Caspase | Preferred/Common Tetrapeptide Sequence(s) | Role |
| Caspase-1 | YVAD, WEHD | Inflammation |
| Caspase-2 | VDVAD | Apoptosis |
| Caspase-3 | DEVD | Apoptosis |
| Caspase-4 | LEVD , WEHD | Inflammation |
| Caspase-5 | WEHD | Inflammation |
| Caspase-6 | VEID | Apoptosis |
| Caspase-7 | DEVD | Apoptosis |
| Caspase-8 | IETD, LETD | Apoptosis |
| Caspase-9 | LEHD | Apoptosis |
| Caspase-10 | AEVD | Apoptosis |
This table is compiled from multiple sources and reflects commonly accepted optimal or tool substrate sequences.[6] Actual substrate recognition in a cellular context can be more complex.
Experimental Protocols
The following is a detailed methodology for a standard fluorometric assay to measure LEVD-dependent caspase activity (e.g., caspase-4) in cell lysates. This protocol is synthesized from common procedures provided by various assay kit manufacturers.[3][4]
Reagent Preparation
-
Cell Lysis Buffer (Store at 4°C):
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10% Glycerol
-
-
2X Reaction Buffer (Store at 4°C):
-
100 mM HEPES, pH 7.4
-
200 mM NaCl
-
0.2% CHAPS
-
2 mM EDTA
-
20% Glycerol
-
Add DTT immediately before use.
-
-
DTT Stock Solution (1 M): Store in aliquots at -20°C.
-
This compound Substrate (1 mM): Store in DMSO at -20°C, protected from light.
Cell Lysate Preparation
-
Induce the desired cellular response (e.g., treat cells with intracellular LPS to activate caspase-4). Prepare a parallel uninduced (negative control) cell culture.
-
Harvest cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C). Aim for 2-5 x 10⁶ cells per assay point.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate the suspension on ice for 10-20 minutes to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet insoluble debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This lysate is now ready for the assay. If not used immediately, store at -80°C. Determine protein concentration using a standard method (e.g., BCA assay).
Assay Procedure (96-well plate format)
-
Prepare the Complete Reaction Buffer : For each reaction, you will need 50 µL of 2X Reaction Buffer. Immediately before use, add DTT from the 1 M stock to a final concentration of 20 mM (i.e., add 2 µL of 1 M DTT to 98 µL of 2X Reaction Buffer).
-
In a 96-well black, flat-bottom plate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.
-
Add 50 µL of the Complete Reaction Buffer to each well containing lysate.
-
Optional Control: For an inhibitor control, pre-incubate the lysate with a specific caspase-4 inhibitor (e.g., Ac-LEVD-CHO) for 10-15 minutes before adding the substrate.
-
Initiate the reaction by adding 5 µL of 1 mM this compound substrate to each well. The final concentration will be 50 µM in a total volume of 105 µL.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence on a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Data Analysis
Caspase activity can be expressed as the fold-increase in fluorescence compared to the uninduced control.
Fold Increase = (Fluorescence of Induced Sample - Background) / (Fluorescence of Uninduced Control - Background)
For kinetic studies, readings can be taken every 5-10 minutes to determine the reaction rate (Vmax).
Visualizations: Pathways and Workflows
Non-Canonical Inflammasome Signaling Pathway
The following diagram illustrates the activation of caspase-4 via intracellular LPS, leading to the cleavage of GSDMD and subsequent pyroptosis.
Experimental Workflow for Fluorometric Caspase Assay
This diagram outlines the key steps of the experimental protocol for measuring caspase activity using a fluorogenic substrate like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cephamls.com [cephamls.com]
- 4. pnas.org [pnas.org]
- 5. Canonical and Non-Canonical Activation of NLRP3 Inflammasome at the Crossroad between Immune Tolerance and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Ac-LEVD-AFC: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical structure, properties, and applications of N-Acetyl-L-leucyl-L-glutamyl-L-valyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin (Ac-LEVD-AFC), a fluorogenic substrate for caspase-4. This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, inflammation, and cellular signaling.
Core Concepts: Chemical Identity and Properties
This compound is a synthetic tetrapeptide, Ac-Leu-Glu-Val-Asp, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[1] It is specifically designed as a substrate for caspase-4, an enzyme involved in the inflammatory caspase cascade.[1] The AFC fluorophore is more sensitive compared to other coumarin derivatives like AMC (7-amino-4-methylcoumarin).
The fundamental principle behind this compound lies in its ability to act as a molecular probe for caspase-4 activity. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by caspase-4 at the aspartic acid residue, the AFC moiety is released.[1] The free AFC molecule exhibits strong fluorescence, which can be readily quantified to determine the enzymatic activity of caspase-4.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₄₀F₃N₅O₁₁ | [1][2] |
| Molecular Weight | 727.7 g/mol | [1][2] |
| Excitation Wavelength | 400 nm | [1][3][4][5] |
| Emission Wavelength | 505 nm | [1][3][4][5] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO | [1][2] |
| Storage Temperature | -20°C | [1][2] |
Mechanism of Action: A Signaling Pathway
The enzymatic reaction of this compound with caspase-4 is a critical signaling event in the study of inflammatory pathways. The following diagram illustrates this process.
Caption: Enzymatic cleavage of this compound by caspase-4.
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (1 mM): Dissolve this compound in DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.
-
Cell Lysis Buffer: A common lysis buffer composition is 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, and 5 mM DTT. Protease inhibitors such as PMSF, pepstatin, and leupeptin can be added to prevent non-specific protein degradation.
-
2X Reaction Buffer: Prepare a 2X reaction buffer containing 20 mM HEPES (pH 7.4), 2 mM EDTA, and 0.1% CHAPS. Immediately before use, add DTT to a final concentration of 10 mM.
Caspase-4 Activity Assay in Cell Lysates
This protocol is adapted from various commercially available caspase-4 assay kits.
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with apoptosis-inducing agents or vehicle control for the desired time.
-
Cell Lysis:
-
For adherent cells, wash with PBS and then add chilled Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
For suspension cells, centrifuge to pellet the cells, discard the supernatant, and resuspend the pellet in chilled Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay. This allows for the normalization of caspase activity to the total protein content.
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
Prepare a blank well containing 50 µL of Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well.
-
-
Substrate Addition and Incubation:
-
Add 5 µL of 1 mM this compound stock solution to each well to initiate the reaction. The final concentration of the substrate will be 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorometric Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Caspase-4 activity can be expressed as the fold-increase in fluorescence compared to the untreated control.
-
Experimental Workflow
The following diagram outlines the key steps in a typical caspase-4 activity assay using this compound.
Caption: A typical workflow for a caspase-4 activity assay.
Applications in Research and Drug Discovery
This compound is a valuable tool for:
-
Studying Apoptosis and Inflammation: Investigating the role of caspase-4 in programmed cell death and inflammatory signaling pathways.
-
High-Throughput Screening (HTS): Screening for inhibitors or activators of caspase-4, which can be potential therapeutic agents for inflammatory diseases or cancer.
-
Biochemical Characterization: Determining the kinetic parameters of caspase-4 and other related proteases.
Conclusion
This compound is a highly specific and sensitive fluorogenic substrate that enables the reliable quantification of caspase-4 activity. Its well-defined chemical properties and straightforward application in enzymatic assays make it an indispensable tool for researchers in both academic and industrial settings. The detailed protocols and workflows provided in this guide are intended to facilitate the successful implementation of this compound in various research applications.
References
Ac-LEVD-AFC Peptide: A Technical Guide to its Discovery, Synthesis, and Application in Caspase-4 Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Acetyl-L-leucyl-L-glutamyl-L-valyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin (Ac-LEVD-AFC) peptide, a crucial tool in the study of apoptosis and inflammation. We will delve into its discovery as a fluorogenic substrate for caspase-4, detail the principles of its chemical synthesis, and provide in-depth experimental protocols for its use in assessing caspase-4 activity. This guide also explores the pivotal role of caspase-4 in the non-canonical inflammasome pathway, a key cellular defense mechanism.
Discovery and Properties of this compound
This compound was developed as a specific fluorogenic substrate for caspase-4, an inflammatory caspase involved in the cellular response to intracellular pathogens. The peptide sequence, LEVD (Leu-Glu-Val-Asp), is recognized and cleaved by active caspase-4 after the aspartic acid residue.
The key to its utility lies in the conjugation of the peptide to 7-amino-4-trifluoromethylcoumarin (AFC), a fluorescent reporter molecule. In its intact form, the this compound conjugate exhibits minimal fluorescence. However, upon enzymatic cleavage by caspase-4, the free AFC molecule is released, resulting in a significant increase in fluorescence. This fluorescence can be measured to quantify caspase-4 activity.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound and its fluorescent component, AFC, is presented in the tables below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₄₀F₃N₅O₁₁ | [1] |
| Molecular Weight | 727.68 g/mol | [1] |
| Excitation Maximum (λex) | 400 nm | [2][3] |
| Emission Maximum (λem) | 505 nm | [2][3] |
| Solubility | Soluble in DMSO | [1] |
| Kinetic and Photophysical Parameters | Value | Reference(s) |
| Michaelis-Menten Constant (Km) | Specific values for the interaction of this compound with caspase-4 are not readily available in publicly accessible literature. | |
| Catalytic Rate Constant (kcat) | Specific values for the interaction of this compound with caspase-4 are not readily available in publicly accessible literature. | |
| Catalytic Efficiency (kcat/Km) | While specific values are not available, the LEVD sequence is recognized as an effective substrate for caspase-4.[4] | [4] |
| Quantum Yield (Φ) of AFC | The quantum yield of 7-amino-4-trifluoromethylcoumarin can vary depending on the solvent and pH. In ethanol, a quantum yield of 0.53 has been reported.[2] | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids into a peptide chain on a solid resin support. This is followed by the coupling of the peptide to the fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC), and subsequent purification.
Experimental Protocol: Solid-Phase Peptide Synthesis (Generalized)
This protocol outlines the general steps involved in the solid-phase synthesis of the Ac-LEVD peptide, followed by conjugation to AFC.
Materials:
-
Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
7-amino-4-trifluoromethylcoumarin (AFC)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Asp): Couple Fmoc-Asp(OtBu)-OH to the deprotected resin using DIC and HOBt in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.
-
Iterative Coupling and Deprotection: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Leu-OH.
-
N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus of the peptide by treating the resin with acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude Ac-LEVD-OH peptide.
-
AFC Conjugation: Dissolve the crude Ac-LEVD-OH peptide and AFC in DMF. Add BOP and DIPEA to facilitate the amide bond formation between the C-terminus of the peptide and the amino group of AFC. Stir the reaction overnight at room temperature.
-
Purification: Purify the crude this compound conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Caption: Workflow for the solid-phase synthesis of this compound.
Application in Caspase-4 Activity Assays
This compound is a highly sensitive and specific substrate for measuring the activity of caspase-4 in cell lysates and purified enzyme preparations. The assay is based on the fluorometric detection of AFC released upon cleavage of the substrate.
Experimental Protocol: Caspase-4 Activity Assay
This protocol provides a detailed method for measuring caspase-4 activity in cell lysates using this compound.
Materials:
-
Cells of interest (e.g., treated with an inducer of caspase-4 activity)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
This compound substrate (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometer with excitation at 400 nm and emission at 505 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest 1-5 x 10⁶ cells and wash with ice-old PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of cell lysate protein to each well.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare a blank control containing 50 µL of Cell Lysis Buffer without cell lysate.
-
-
Enzymatic Reaction:
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Caspase-4 activity can be expressed as relative fluorescence units (RFU) or can be quantified using a standard curve of free AFC.
-
Caption: Experimental workflow for a caspase-4 activity assay.
The Role of Caspase-4 in the Non-Canonical Inflammasome Pathway
Caspase-4 is a key player in the non-canonical inflammasome pathway, a critical component of the innate immune system that detects and responds to intracellular Gram-negative bacteria. This pathway is activated by the direct binding of bacterial lipopolysaccharide (LPS) to the CARD domain of caspase-4 in the host cell cytosol.[5][6]
Upon LPS binding, caspase-4 oligomerizes and becomes activated through autoproteolysis. Activated caspase-4 then cleaves Gasdermin D (GSDMD), a pore-forming protein.[7][8] The N-terminal fragment of GSDMD translocates to the plasma membrane and forms pores, leading to a lytic form of cell death called pyroptosis.[5][6] This process releases pro-inflammatory cytokines, such as IL-1β and IL-18, and other cellular contents, alerting the immune system to the infection.
Caption: The non-canonical inflammasome signaling pathway.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. cephamls.com [cephamls.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Consequences of Noncanonical Inflammasome-Mediated Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The non-canonical inflammasome activators Caspase-4 and Caspase-5 are differentially regulated during immunosuppression-associated organ damage [frontiersin.org]
The Role of Ac-LEVD-AFC in Elucidating Caspase-4 Mediated Apoptosis Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Central to the execution of apoptosis is a family of cysteine-aspartic proteases known as caspases. Among these, caspase-4 has emerged as a key player in apoptosis initiated by endoplasmic reticulum (ER) stress and in the inflammatory response of pyroptosis. Understanding the activation and activity of caspase-4 is therefore of paramount importance for both basic research and therapeutic development.
This technical guide provides an in-depth exploration of Acetyl-Leu-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin (Ac-LEVD-AFC), a fluorogenic substrate widely utilized for the sensitive and specific detection of caspase-4 activity. We will delve into the core signaling pathways where this compound serves as an indispensable tool, present quantitative data in a structured format, and provide detailed experimental protocols for its application. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound in their investigations of apoptosis and related cellular processes.
This compound: A Fluorogenic Substrate for Caspase-4
This compound is a synthetic tetrapeptide, Ac-Leu-Glu-Val-Asp, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The LEVD sequence is a preferred recognition motif for caspase-4.[1] In its intact form, the AFC fluorophore is quenched and exhibits minimal fluorescence. Upon cleavage of the peptide bond C-terminal to the aspartic acid residue by active caspase-4, the AFC molecule is liberated, resulting in a significant increase in fluorescence intensity.[2][3] This fluorescence can be readily quantified using a fluorometer, providing a direct measure of caspase-4 activity.
The assay is based on the detection of the cleaved AFC, which emits a yellow-green fluorescence at approximately 505 nm when excited at around 400 nm.[2][3] The parent substrate, this compound, has a blue fluorescence emission at 400 nm.[2][3] The shift in emission wavelength upon cleavage allows for a high signal-to-noise ratio and sensitive detection of caspase-4 activity.
Signaling Pathways Involving Caspase-4
Caspase-4 is uniquely positioned at the crossroads of apoptosis and inflammation. It is a key initiator caspase in the ER stress-induced apoptotic pathway and a central component of the non-canonical inflammasome pathway that leads to pyroptosis.
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
Prolonged or severe ER stress, triggered by the accumulation of unfolded or misfolded proteins, can switch the cellular response from adaptation to apoptosis. Caspase-4, localized to the ER membrane, plays a crucial role in initiating this cell death program.
Figure 1: ER Stress-Induced Apoptosis Pathway involving Caspase-4.
Under conditions of unresolved ER stress, pro-caspase-4 is activated through a mechanism that is not fully elucidated but is independent of the mitochondrial pathway.[4] Activated caspase-4 can then directly cleave and activate pro-caspase-9 at Asp315, initiating the downstream caspase cascade that culminates in the activation of executioner caspases, such as caspase-3 and -7, and subsequent apoptosis.[5]
Non-Canonical Inflammasome Pathway
The non-canonical inflammasome is a critical component of the innate immune system that responds to intracellular lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. In this pathway, caspase-4 (and its mouse ortholog, caspase-11) acts as a direct sensor of cytosolic LPS.
Figure 2: Non-Canonical Inflammasome Pathway.
Direct binding of LPS to the CARD domain of pro-caspase-4 induces its oligomerization and activation. Active caspase-4 then cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death called pyroptosis.[4][6] GSDMD pores also facilitate the release of pro-inflammatory cytokines, such as IL-1β and IL-18, which are processed to their mature forms by caspase-1, whose activation is also triggered by the non-canonical inflammasome pathway.
Quantitative Data for this compound Based Assays
The following tables summarize key quantitative parameters for the use of this compound in caspase-4 activity assays. It is important to note that specific values may vary depending on the experimental conditions, cell type, and instrumentation.
Table 1: General Assay Parameters for this compound
| Parameter | Value | Reference |
| Excitation Wavelength | 400 nm | [2][3] |
| Emission Wavelength | 505 nm | [2][3] |
| Substrate Stock Solution | 1 mM in DMSO | [2][7] |
| Final Substrate Concentration | 50 µM | [7][8] |
| Incubation Time | 1-2 hours | [2][8] |
| Incubation Temperature | 37°C | [7][8] |
Table 2: Exemplary Experimental Data for Caspase-4 Activity
| Cell Line | Inducer | Fold Increase in Caspase-4 Activity (vs. Control) | Reference |
| Human Retinal Pigment Epithelial (hRPE) cells | Tunicamycin (3 µM) | ~2.5-fold | [6] |
| Human Retinal Pigment Epithelial (hRPE) cells | IL-1β (2 ng/mL) | ~2-fold | [6] |
| Human Retinal Pigment Epithelial (hRPE) cells | TNF-α (20 ng/mL) | ~1.8-fold | [6] |
| Human Retinal Pigment Epithelial (hRPE) cells | LPS (1000 ng/mL) | ~1.7-fold | [6] |
Note: Fold increase is typically determined by comparing the fluorescence of AFC from an apoptotic or stimulated sample with an uninduced control.[2][3]
Table 3: Kinetic Parameters of this compound (Illustrative)
| Parameter | Value |
| Km | Not explicitly found in searches |
| kcat | Not explicitly found in searches |
Note: While specific Km and kcat values for this compound with caspase-4 were not found in the performed searches, these parameters are crucial for detailed kinetic studies and would need to be determined empirically for specific experimental setups.
Experimental Protocols
Caspase-4 Fluorometric Assay Protocol
This protocol provides a general guideline for measuring caspase-4 activity in cell lysates using this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis or inflammation-inducing agent
-
This compound (1 mM stock in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
-
Dithiothreitol (DTT, 1 M stock)
-
96-well black microplate
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Induce Apoptosis/Inflammation:
-
Plate cells at the desired density and treat with the inducing agent for the appropriate time.
-
Include an untreated control group.
-
-
Cell Lysate Preparation:
-
Pellet 2-5 x 106 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Caspase-4 Activity Assay:
-
Prepare the 2X Reaction Buffer and add DTT to a final concentration of 10 mM immediately before use.[7][8]
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 1 mM this compound substrate to each well to achieve a final concentration of 50 µM.[7][8]
-
Include a blank control with Cell Lysis Buffer instead of cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence in a fluorometer using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
Experimental Workflow for Investigating ER Stress-Induced Apoptosis
Figure 3: Experimental workflow for caspase-4 activity measurement.
Conclusion
This compound is a powerful and specific tool for the investigation of caspase-4 activity in the context of apoptosis and inflammation. Its fluorogenic properties allow for a sensitive and quantitative assessment of enzyme activity, providing valuable insights into the molecular mechanisms of ER stress-induced apoptosis and the non-canonical inflammasome pathway. By following the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers and drug development professionals can effectively utilize this compound to advance our understanding of these critical cellular processes and to identify novel therapeutic targets for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. cephamls.com [cephamls.com]
- 3. apexbt.com [apexbt.com]
- 4. Dual involvement of caspase-4 in inflammatory and ER stress-induced apoptotic responses in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. abcam.com [abcam.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
Fluorogenic properties of 7-amino-4-trifluoromethyl coumarin (AFC)
An In-depth Technical Guide on the Fluorogenic Properties of 7-amino-4-trifluoromethyl coumarin (AFC)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
7-amino-4-trifluoromethyl coumarin (AFC) is a blue-emitting fluorescent molecule widely utilized as a reporter in the development of fluorogenic enzyme assays. Its utility stems from a key characteristic: AFC conjugates, typically formed by linking a peptide or other substrate to its 7-amino group, are non-fluorescent. Enzymatic cleavage of this linkage liberates free AFC, resulting in a quantifiable increase in fluorescence. This "off-to-on" signaling mechanism provides a sensitive and continuous method for measuring enzyme activity. This guide details the core fluorogenic properties of AFC, its mechanism of action, and provides standardized protocols for its application, particularly in the context of protease activity assays.
Core Fluorogenic and Physicochemical Properties
The optical properties of free AFC are fundamental to its application. While reported values vary slightly depending on the solvent and measurement conditions, the key spectral characteristics are summarized below.
Table 1: Quantitative Spectroscopic and Physical Properties of AFC
| Property | Value | Solvent/Conditions | Source(s) |
| Excitation Maximum (λex) | 380 - 400 nm | Varies (e.g., Ethanol, Assay Buffer) | [1][2][3][4] |
| Emission Maximum (λem) | 460 - 505 nm | Varies (e.g., Ethanol, Assay Buffer) | [2][4][5][6] |
| Molar Extinction Coefficient (ε) | 17,000 M⁻¹cm⁻¹ | Ethanol (at 384 nm) | [4] |
| Fluorescence Quantum Yield (Φ) | 0.53 | Ethanol | [4] |
| Stokes Shift | ~80 - 105 nm | Calculated from Ex/Em maxima | N/A |
| Molecular Weight | 229.16 g/mol | N/A | [2][3] |
| Purity | >99% | N/A | [7] |
| Solubility | Up to 100 mM | DMSO |
Note: The excitation and emission maxima can shift depending on the pH and polarity of the solvent. For enzyme assays, the optimal wavelengths are typically determined empirically but are commonly cited as ~400 nm for excitation and ~505 nm for emission of the cleaved product.[5][6][8]
Principle of Fluorogenic Activation
The application of AFC in enzyme assays is based on a straightforward yet powerful mechanism of fluorescence quenching and de-quenching. In its conjugated form, where an enzyme-specific substrate (e.g., a peptide) is attached via an amide bond to the 7-amino group, the fluorophore is held in a non-fluorescent or "quenched" state. Upon enzymatic hydrolysis of this amide bond, the free AFC molecule is released. This un-quenching event restores the electron resonance of the coumarin ring system, leading to a strong fluorescent signal. The rate of increase in fluorescence intensity is directly proportional to the rate of enzyme activity.
Applications: Protease Activity Assays
AFC-based substrates are most prominently used for measuring the activity of proteases, particularly caspases, which are key mediators of apoptosis. By designing the peptide sequence to match the specific recognition motif of a target protease, highly selective assays can be developed.
Table 2: Common AFC-Based Fluorogenic Substrates and Their Target Enzymes
| Substrate | Amino Acid Sequence | Target Enzyme(s) | Primary Application |
| Ac-DEVD-AFC | Ac-Asp-Glu-Val-Asp-AFC | Caspase-3, Caspase-7 | Apoptosis Detection |
| Ac-LEHD-AFC | Ac-Leu-Glu-His-Asp-AFC | Caspase-9 | Apoptosis Detection (Initiator) |
| Z-VAD-FMK | Z-Val-Ala-Asp-AFC | Pan-Caspase | General Apoptosis Inhibition/Assay |
| γ-Glu-AFC | γ-glutamyl-AFC | γ-Glutamyltranspeptidase | Liver Function/Disease Studies |
| Ac-GTFG-AFC | Ac-Gly-Thr-Phe-Gly-AFC | ATG4B | Autophagy Research |
Experimental Protocols
The following sections provide a generalized, detailed methodology for measuring caspase activity in cell lysates using an AFC-based substrate. This protocol can be adapted for purified enzymes or other proteases with appropriate modifications to the substrate and buffer conditions.
Materials and Reagents
-
Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
AFC Substrate Stock: 1 mM DEVD-AFC (or other specific substrate) in DMSO. Store at -20°C, protected from light.[5]
-
Free AFC Standard: 1 mM AFC in DMSO for generating a standard curve.
-
Samples: Apoptosis-induced and non-induced cell pellets or purified enzyme.
-
Equipment: Fluorescence microplate reader, centrifuge, 37°C incubator.
Experimental Workflow: Caspase Assay from Cell Lysates
Detailed Assay Procedure
-
Induce Apoptosis: Treat cells with an appropriate agent to induce apoptosis. Concurrently, maintain a control culture of non-induced cells.[5]
-
Prepare Cell Lysates:
-
Harvest 1-5 million cells by centrifugation.[6]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes to ensure complete lysis.[5][6]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
-
Set up the Reaction:
-
Aliquot 50 µL of cell lysate into the wells of a black 96-well microplate. Include wells for non-induced controls.
-
Prepare a master mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT per 1 mL of buffer).[6]
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well containing cell lysate.[5]
-
-
Initiate and Read the Assay:
-
Add 5 µL of the 1 mM AFC substrate stock solution to each well. This yields a final substrate concentration of approximately 50 µM.[5][6]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation filter of ~400 nm and an emission filter of ~505 nm.[5][6][8]
-
Data Analysis
The activity is typically expressed as the fold-increase in fluorescence compared to the non-induced control. For quantitative analysis of enzyme kinetics, a standard curve can be generated using known concentrations of free AFC to convert relative fluorescence units (RFU) to the concentration of the product formed.
Factors Influencing AFC Fluorescence
The fluorescence of AFC is sensitive to its local environment. Researchers should be aware of the following factors:
-
pH: The fluorescence of free AFC is generally stable at neutral pH values, which is suitable for most physiological enzyme assays.[2][10] However, significant deviations to acidic or basic pH can alter the protonation state of the 7-amino group and affect the fluorescence quantum yield.
-
Solvent Polarity: As a coumarin dye, AFC's spectral properties can be influenced by the polarity of the solvent. This is generally not a major concern in standardized aqueous assay buffers but should be considered in non-standard applications.
-
Inner Filter Effect: At high concentrations, the liberated AFC can reabsorb emitted light, leading to a non-linear relationship between fluorescence and concentration. This can be mitigated by using appropriate substrate concentrations and by generating a standard curve.
Conclusion
7-amino-4-trifluoromethyl coumarin is a robust and versatile fluorophore for the development of sensitive, continuous enzyme assays. Its favorable spectral properties, high quantum yield, and the clear "off-to-on" signal upon substrate cleavage make it an invaluable tool in drug discovery, apoptosis research, and fundamental enzymology. Proper implementation of the protocols and an understanding of its core properties, as outlined in this guide, will enable researchers to generate reliable and reproducible data.
References
- 1. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. PhotochemCAD | Coumarin 151 [photochemcad.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. abcam.com [abcam.com]
- 7. 7-Amino-4-(trifluoromethyl)coumarin = 99 53518-15-3 [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. eurogentec.com [eurogentec.com]
- 10. glpbio.com [glpbio.com]
The Fluorogenic Landscape of Ac-LEVD-AFC: A Technical Guide to its Excitation and Emission Spectra for Caspase-4 Activity Assessment
For Immediate Release
This technical document provides an in-depth guide for researchers, scientists, and drug development professionals on the spectral properties and application of the fluorogenic caspase-4 substrate, Ac-LEVD-AFC (Acetyl-L-leucyl-L-glutamyl-L-valyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin). The cleavage of this substrate by active caspase-4 results in the release of the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), providing a quantitative measure of enzyme activity.
Core Principle: Fluorogenic Detection of Caspase-4
The this compound substrate is a non-fluorescent molecule that, upon enzymatic cleavage by caspase-4 between the aspartic acid residue and the AFC moiety, liberates the highly fluorescent AFC molecule. This process allows for the sensitive detection of caspase-4 activity. The uncleaved this compound emits a faint blue light, while the free AFC exhibits a strong yellow-green fluorescence, providing a distinct and measurable signal.
Spectral Properties
The spectral characteristics of both the uncleaved substrate and the liberated AFC are crucial for accurate experimental design and data interpretation. The key distinction lies in the significant increase in fluorescence intensity and the shift in emission wavelength upon cleavage.
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence |
| This compound (Uncleaved) | ~350-380 | ~400 | Low (Blue) |
| Free AFC (Cleaved) | ~380-400 | ~490-505 | High (Yellow-Green)[1] |
Note: The exact excitation and emission maxima may vary slightly depending on the buffer conditions and instrumentation used.
Experimental Protocol: Caspase-4 Activity Assay
This protocol outlines a typical procedure for measuring caspase-4 activity in cell lysates using this compound.
1. Reagents and Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Lipopolysaccharide - LPS)
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT, 1 M stock)
-
This compound substrate (1 mM stock in DMSO)
-
Fluorometer or microplate reader with appropriate filters
2. Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with an appropriate stimulus to induce caspase-4 activity. A control group of untreated cells should be run in parallel.
-
Cell Lysis:
-
Pellet 2-5 million cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
-
Assay Preparation:
-
Prepare a sufficient volume of 2X Reaction Buffer containing 10 mM DTT (add 10 µL of 1 M DTT per 1 mL of 2X Reaction Buffer).
-
Add 50 µL of the 2X Reaction Buffer with DTT to each cell lysate sample.
-
-
Substrate Addition and Incubation:
-
Add 5 µL of the 1 mM this compound substrate to each sample for a final concentration of 50 µM.
-
Incubate the samples at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence in a fluorometer or microplate reader equipped with a 400 nm excitation filter and a 505 nm emission filter.
-
3. Data Analysis:
The fold-increase in caspase-4 activity can be determined by comparing the fluorescence intensity of the treated samples to the untreated control samples.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the non-canonical inflammasome pathway involving caspase-4 and the experimental workflow for the caspase-4 activity assay.
Conclusion
The this compound fluorogenic substrate provides a robust and sensitive tool for the quantification of caspase-4 activity. A thorough understanding of its spectral properties and the underlying biological pathways is essential for the successful design and interpretation of experiments in apoptosis, inflammation, and drug discovery research.
References
A Technical Guide to Understanding Caspase-4 Activation with Ac-LEVD-AFC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the mechanisms and methodologies surrounding the activation of caspase-4, a key mediator of the non-canonical inflammasome pathway. We will explore the use of the fluorogenic substrate Ac-LEVD-AFC as a critical tool for quantifying caspase-4 activity, present detailed experimental protocols, and visualize the associated signaling pathways.
Introduction to Caspase-4 and the Non-Canonical Inflammasome
Caspase-4, in humans, and its murine ortholog caspase-11, are inflammatory caspases that play a crucial role in the innate immune response to intracellular Gram-negative bacteria.[1] Unlike canonical inflammasomes that typically assemble multi-protein complexes to activate caspase-1, the non-canonical pathway is characterized by the direct sensing of cytosolic lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, by caspase-4 itself. This direct interaction leads to caspase-4 oligomerization and activation.
Activated caspase-4 has two primary downstream effects. Firstly, it cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis. Secondly, the GSDMD-mediated pore formation can trigger the activation of the NLRP3 canonical inflammasome, resulting in the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
This compound: A Fluorogenic Substrate for Measuring Caspase-4 Activity
The tetrapeptide Ac-Leu-Glu-Val-Asp-7-Amino-4-trifluoromethylcoumarin (this compound) is a sensitive and specific substrate for measuring the proteolytic activity of caspase-4. The substrate consists of the preferred cleavage sequence for caspase-4 (LEVD) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-4 at the aspartate residue, the AFC fluorophore is released and emits a strong fluorescent signal, which can be quantified to determine caspase activity.
The assay is based on the detection of this fluorescence.[2] The uncleaved this compound substrate has an excitation maximum at approximately 400 nm and emits blue light.[2] Upon cleavage, the free AFC molecule exhibits a shift in its fluorescence spectrum, with an excitation maximum around 400 nm and an emission maximum around 505 nm (yellow-green).[2] This spectral shift allows for the sensitive detection of caspase-4 activity.
Quantitative Data Presentation
The following table provides an example of how quantitative data from a caspase-4 activity assay can be presented. The data illustrates the inhibition of LPS-induced caspase-4 activity in cell lysates by various compounds.
| Treatment Condition | Caspase-4 Activity (Relative Fluorescence Units) | % of LPS-Treated Control |
| Untreated Control | 150 ± 15 | 15% |
| LPS (1 µg/mL) | 1000 ± 50 | 100% |
| LPS + Compound A (10 µM) | 550 ± 30 | 55% |
| LPS + Compound B (10 µM) | 250 ± 20 | 25% |
| LPS + Compound C (10 µM) | 950 ± 45 | 95% |
Experimental Protocols
Caspase-4 Activity Assay in Cell Lysates
This protocol outlines the key steps for measuring caspase-4 activity in cell lysates using this compound.
Materials:
-
Cells of interest (e.g., macrophages, epithelial cells)
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)
-
Dithiothreitol (DTT)
-
This compound substrate
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with LPS or other stimuli to induce caspase-4 activation. Include an untreated control group.
-
Cell Lysis:
-
After treatment, collect cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well black microplate, add a consistent amount of protein from each cell lysate to individual wells.
-
Prepare the complete reaction buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM immediately before use.
-
Add the complete reaction buffer to each well containing cell lysate.
-
Add the this compound substrate to each well to a final concentration of 50 µM.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: The fold-increase in caspase-4 activity can be determined by comparing the fluorescence readings from the treated samples to the untreated control.
Visualizing the Signaling Pathway and Experimental Workflow
Non-Canonical Inflammasome Signaling Pathway
Caption: Non-canonical inflammasome pathway initiated by cytosolic LPS.
Experimental Workflow for Caspase-4 Activity Assay
Caption: Workflow for measuring caspase-4 activity using this compound.
References
The Core Principles of Fluorometric Caspase Activity Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles behind fluorometric caspase activity assays, a cornerstone technique for studying apoptosis and other cellular processes. We will delve into the core mechanisms, present detailed experimental protocols, and offer structured data to aid in experimental design and interpretation.
Introduction to Caspases and Their Role in Apoptosis
Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death, or apoptosis.[1][2] They exist as inactive zymogens (procaspases) in healthy cells and are activated through a proteolytic cascade in response to apoptotic stimuli.[3] This activation leads to the cleavage of a multitude of cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[2][4] The two primary pathways for caspase activation are the extrinsic and intrinsic pathways.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[4][5] This ligation triggers the formation of a death-inducing signaling complex (DISC), which recruits and activates initiator caspase-8.[4][5][6] Activated caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3 and -7, or it can cleave Bid, a Bcl-2 family protein, which in turn activates the intrinsic pathway.[6][7]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal.[5][7] These stresses lead to the release of cytochrome c from the mitochondria into the cytosol.[4][7] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates initiator caspase-9 in a complex known as the apoptosome.[4][6][7] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and -7, culminating in apoptosis.[4][6][7]
Core Principle of Fluorometric Caspase Activity Assays
Fluorometric caspase activity assays are based on the principle of detecting the cleavage of a synthetic peptide substrate that is conjugated to a fluorophore.[8][9] The substrate contains a specific amino acid sequence that is recognized and cleaved by a particular caspase.[10][11] In its intact form, the fluorophore is quenched and exhibits minimal fluorescence. Upon cleavage by an active caspase, the fluorophore is released, resulting in a significant increase in fluorescence intensity.[8][12] This increase in fluorescence is directly proportional to the caspase activity in the sample.[8]
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase - Wikipedia [en.wikipedia.org]
- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. protocols.io [protocols.io]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Caspase-4 Activity Assay in Cell Lysates using Ac-LEVD-AFC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of caspase-4 activity in cell lysates using the fluorogenic substrate Ac-LEVD-AFC (Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartic Acid 7-Amido-4-Trifluoromethylcoumarin). This assay is a sensitive and convenient method for studying the role of caspase-4 in cellular processes such as inflammation and pyroptosis.
Principle of the Assay
Caspase-4 is an inflammatory caspase that plays a crucial role in the innate immune response to intracellular pathogens.[1][2] Upon activation, caspase-4 cleaves specific substrates, leading to downstream signaling events. This assay utilizes a synthetic peptide substrate, this compound, which contains the recognition sequence for caspase-4.[3] In its intact form, the AFC (7-Amino-4-Trifluoromethylcoumarin) fluorophore is quenched. Upon cleavage by active caspase-4, free AFC is released, which emits a strong yellow-green fluorescence.[4] The intensity of this fluorescence is directly proportional to the caspase-4 activity in the sample and can be measured using a fluorometer or a fluorescence microplate reader.[5]
The cleavage of this compound by caspase-4 releases the fluorescent AFC molecule.[6] The substrate itself has a blue light emission (λmax = 400 nm), while the liberated AFC has a yellow-green fluorescence (λmax = 505 nm). The assay is based on detecting the fluorescence of the free AFC.[5]
Data Presentation
Table 1: Reagent and Experimental Parameters
| Parameter | Value | Reference |
| Substrate | This compound (Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartic Acid 7-Amido-4-Trifluoromethylcoumarin) | |
| Fluorophore | AFC (7-Amino-4-Trifluoromethylcoumarin) | |
| Excitation Wavelength | 400 nm | [4] |
| Emission Wavelength | 505 nm | [4] |
| Recommended Cell Number | 2 - 5 x 10⁶ cells per assay | [4] |
| Recommended Lysate Amount | 100 - 200 µg of total protein | [4] |
| Substrate Concentration (Final) | 50 µM | [4] |
| DTT Concentration (Final) | 10 mM | [4] |
| Incubation Temperature | 37°C | [4] |
| Incubation Time | 1 - 2 hours | [4] |
Experimental Protocols
This protocol is a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.
A. Reagent Preparation
-
Cell Lysis Buffer : Store at 4°C after opening. A typical lysis buffer may contain 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors.
-
2X Reaction Buffer : Store at 4°C after opening. A common reaction buffer is composed of 0.2 M HEPES pH 7.5, 20% sucrose or PEG, and 0.2% CHAPS.[7]
-
This compound (1 mM Stock Solution) : Store at -20°C, protected from light.
-
DTT (1 M Stock Solution) : Store at -20°C.[3]
B. Cell Lysate Preparation
-
Induce the desired cellular response (e.g., treatment with an inflammatory stimulus) in your cell culture. Include an untreated or vehicle-treated control group.[4]
-
Harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C.[7] For adherent cells, scrape them gently from the culture vessel.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet (2-5 x 10⁶ cells) in 50 µL of chilled Cell Lysis Buffer.[4]
-
Incubate the cell suspension on ice for 10-20 minutes.[4][7]
-
Centrifuge the lysate at approximately 12,000 x g for 10 minutes at 4°C to pellet the cellular debris.[7]
-
Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. This is your cell lysate.
-
(Optional but recommended) Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., BCA or Bradford assay). This allows for normalization of caspase-4 activity to the total protein content.
C. Caspase-4 Activity Assay
-
In a 96-well microplate suitable for fluorescence measurements, add 50-200 µg of cell lysate protein per well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.[5]
-
Prepare the Assay Reaction Mix immediately before use. For each reaction, mix:
-
50 µL of 2X Reaction Buffer
-
1 µL of 1 M DTT (to a final concentration of 10 mM)[4]
-
-
Add 50 µL of the Assay Reaction Mix to each well containing the cell lysate.
-
Add 5 µL of the 1 mM this compound substrate to each well to achieve a final concentration of 50 µM.[4]
-
Include the following controls:
-
Blank Control : 50 µL of Cell Lysis Buffer, 50 µL of Assay Reaction Mix, and 5 µL of this compound substrate.
-
Negative Control : Lysate from uninduced/untreated cells.
-
Positive Control (Optional) : A sample known to have high caspase-4 activity or purified active caspase-4.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4]
-
Measure the fluorescence intensity in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4]
D. Data Analysis
-
Subtract the fluorescence value of the blank control from all other readings.
-
The caspase-4 activity can be expressed as the fold-increase in fluorescence compared to the negative control.
-
Fold Increase = (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Control)
-
Visualization of Pathways and Workflows
Caption: Caspase-4 activation by intracellular LPS and subsequent cleavage of Gasdermin D and the this compound substrate.
Caption: Experimental workflow for the fluorometric measurement of caspase-4 activity in cell lysates.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 3. cephamls.com [cephamls.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes and Protocols for Ac-LEVD-AFC in a 96-Well Plate Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-LEVD-AFC (N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin) is a highly specific fluorogenic substrate for caspase-4.[1][2] Caspase-4, a key player in the non-canonical inflammasome pathway, is an inflammatory caspase that can be activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[3][4][5] Its activation leads to a form of inflammatory cell death known as pyroptosis.[4][5] The assay described here provides a convenient and sensitive method to quantify caspase-4 activity in cell lysates using a 96-well plate format, suitable for high-throughput screening and drug discovery.
Principle of the Assay
The assay utilizes the tetrapeptide sequence LEVD, which is recognized and cleaved by active caspase-4. The this compound substrate itself is weakly fluorescent. Upon cleavage by caspase-4 between the aspartate residue and the 7-amino-4-trifluoromethylcoumarin (AFC) group, the free AFC fluorophore is released.[1][6] The liberated AFC emits a bright yellow-green fluorescence when excited with light at a wavelength of approximately 400 nm, with a corresponding emission maximum at around 505 nm.[1][6][7] The intensity of the emitted fluorescence is directly proportional to the caspase-4 activity in the sample.
Signaling Pathway
Caption: Non-canonical inflammasome pathway leading to Caspase-4 activation.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Storage |
| This compound | -20°C (protect from light)[8] |
| Cell Lysis Buffer | 4°C after opening[8] |
| 2X Reaction Buffer | 4°C after opening[8] |
| Dithiothreitol (DTT) | -20°C |
| DMSO | Room Temperature |
| 96-well black, clear-bottom plates | Room Temperature |
Reagent Preparation
-
This compound Stock Solution (1 mM): Reconstitute the lyophilized this compound in DMSO to a final concentration of 1 mM.[6][8] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Lysis Buffer: A common formulation includes 1% Nonidet P-40, 200 mM NaCl, 20 mM Tris/HCl (pH 7.4), and protease inhibitors such as leupeptin and aprotinin.[9] Alternatively, commercially available cell lysis buffers can be used.[6][8]
-
1X Reaction Buffer with DTT: Prepare the 1X Reaction Buffer by diluting the 2X Reaction Buffer with an equal volume of ultrapure water. Immediately before use, add DTT to the required volume of 1X Reaction Buffer to a final concentration of 10 mM.[8] For example, add 10 µL of 1 M DTT stock to 1 mL of 1X Reaction Buffer.
Assay Protocol in a 96-Well Plate
The following protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture and Treatment:
-
Plate cells in a suitable culture vessel and treat with the desired experimental compounds to induce or inhibit caspase-4 activity. For a positive control, cells can be treated with agents known to induce apoptosis or pyroptosis.
-
Concurrently, maintain an untreated cell population as a negative control.
-
-
Cell Lysis:
-
Harvest cells (adherent or suspension) and pellet them by centrifugation. A typical starting number is 2-5 x 10^6 cells per sample.[8]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate the cell suspension on ice for 10 minutes.[8]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification (Optional but Recommended):
-
Determine the protein concentration of each cell lysate using a standard method such as the Bradford assay. This allows for the normalization of caspase-4 activity to the total protein content.
-
-
Enzyme Reaction:
-
In a 96-well black, clear-bottom plate, add 50 µL of each cell lysate per well.
-
Prepare a master mix of the 1X Reaction Buffer with 10 mM DTT.
-
Add 50 µL of the 1X Reaction Buffer with DTT to each well containing cell lysate.
-
To initiate the reaction, add 5 µL of the 1 mM this compound stock solution to each well.[8] This results in a final substrate concentration of 50 µM.
-
Include appropriate controls:
-
Blank: 50 µL of Cell Lysis Buffer, 50 µL of 1X Reaction Buffer with DTT, and 5 µL of 1 mM this compound.
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with a known caspase-4 inducer.
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8] The optimal incubation time may vary depending on the level of caspase-4 activity and should be determined empirically.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][6]
-
Experimental Workflow
Caption: 96-well plate assay workflow for measuring Caspase-4 activity.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Value |
| This compound Excitation Wavelength | ~400 nm[1][6] |
| AFC Emission Wavelength | ~505 nm[1][6] |
| This compound Stock Concentration | 1 mM in DMSO[6][8] |
| Final this compound Concentration | 50 µM[8] |
| DTT Final Concentration | 10 mM[8] |
| Incubation Temperature | 37°C[8] |
| Incubation Time | 1-2 hours[8] |
Data Analysis
-
Subtract Blank: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.
-
Normalize Data (Optional): If protein concentrations were determined, normalize the fluorescence intensity of each sample to its protein concentration.
-
Calculate Fold-Increase in Activity: The fold-increase in caspase-4 activity can be determined by comparing the fluorescence of the treated samples to the untreated (negative control) samples.[8]
Fold Increase = (Fluorescence of Treated Sample) / (Fluorescence of Untreated Sample)
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Substrate degradation- Contaminated reagents | - Aliquot and store the this compound substrate properly, protected from light.- Use fresh, high-quality reagents.- Run a "no lysate" control to check for reagent contamination. |
| Low or no signal | - Low caspase-4 activity- Inactive enzyme- Incorrect filter settings | - Increase the amount of cell lysate per well.- Increase the incubation time.- Ensure DTT is added to the reaction buffer immediately before use.- Verify the excitation and emission wavelengths on the plate reader. |
| High well-to-well variability | - Inaccurate pipetting- Incomplete cell lysis- Non-homogenous cell suspension | - Use calibrated pipettes and ensure proper mixing.- Ensure complete cell lysis by optimizing incubation time and lysis buffer.- Mix cell suspensions thoroughly before aliquoting. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caspase-4 Activation and Recruitment to Intracellular Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 6. cephamls.com [cephamls.com]
- 7. Calibre Scientific Global [us.calibrescientific.com]
- 8. abcam.com [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: Preparing Tissue Homogenates for Caspase-4 Ac-LEVD-AFC Assay
Introduction
Caspase-4, a member of the inflammatory caspase family, plays a crucial role in the innate immune system by detecting intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] This detection triggers the non-canonical inflammasome pathway, leading to a form of inflammatory cell death called pyroptosis.[2][4] The Ac-LEVD-AFC assay is a highly sensitive and convenient fluorometric method for measuring the activity of caspases that recognize the LEVD peptide sequence, with Caspase-4 being a primary target.[5][6][7]
The assay's principle is based on the cleavage of the fluorogenic substrate this compound.[5] The intact substrate emits blue light (λmax ≈ 400 nm), but upon cleavage by active Caspase-4, the free 7-amino-4-trifluoromethyl coumarin (AFC) group is released, which emits a distinct yellow-green fluorescence (λmax ≈ 505 nm).[6][7] The intensity of this fluorescence is directly proportional to the Caspase-4 activity in the sample.
Proper preparation of tissue homogenates is a critical first step for obtaining reliable and reproducible results. This involves efficient cell lysis to release intracellular contents, including caspases, while preserving their enzymatic activity. This document provides detailed protocols for preparing tissue lysates and performing the subsequent Caspase-4 activity assay.
Caspase-4 Activation Signaling Pathway
The diagram below illustrates the non-canonical inflammasome pathway leading to Caspase-4 activation and subsequent pyroptosis.
Experimental Workflow Overview
The following diagram outlines the complete experimental workflow from tissue sample collection to the final data analysis for the Caspase-4 activity assay.
Protocols
I. Required Reagents and Buffers
Proper buffer composition is essential for preserving enzyme activity. The tables below summarize the necessary components.
Table 1: Buffer Compositions
| Buffer | Component | Final Concentration | Purpose | Source |
| Tissue Lysis Buffer | HEPES, pH 7.5 | 50 mM | Buffering agent | [8] |
| CHAPS | 0.1% | Non-denaturing detergent for cell lysis | [8] | |
| Dithiothreitol (DTT) | 2 mM | Reducing agent to maintain caspase activity | [8] | |
| Nonidet P-40 (NP-40) | 0.1% | Non-ionic detergent | [8] | |
| EDTA | 1 mM | Chelates divalent cations, inhibits metalloproteases | [8] | |
| Protease Inhibitor Cocktail | 1X | Prevents degradation by other proteases | [8][9] | |
| 2X Assay Buffer | HEPES, pH 7.2 | 100 mM | Buffering agent for the enzymatic reaction | [8] |
| Sucrose | 10% | Osmotic stabilizer | [8] | |
| CHAPS | 0.1% | Detergent | [8] | |
| EDTA | 1 mM | Chelator | [8] | |
| Dithiothreitol (DTT) | Add fresh to 10 mM | Reducing agent for optimal caspase activity | [6][7][8] |
Note: Add DTT to the 2X Assay Buffer immediately before use from a 1 M stock solution.[6][7]
Table 2: Key Reagents
| Reagent | Stock Concentration | Final Concentration | Storage |
| This compound Substrate | 1 mM in DMSO | 50 µM | -20°C, protect from light[6][8] |
| Dithiothreitol (DTT) | 1 M in water | 10 mM (in 1X Assay Buffer) | -20°C[6] |
| Protein Assay Reagent | N/A | N/A | Room Temperature or 4°C |
II. Protocol 1: Preparation of Tissue Homogenates
This protocol describes the mechanical disruption of tissue to release cellular proteins. All steps should be performed at 4°C (on ice) to minimize protein degradation.
-
Tissue Collection : Harvest fresh tissue and immediately place it in ice-cold PBS to wash away excess blood.[10] Alternatively, snap-freeze tissue in liquid nitrogen and store at -80°C for later use.[8][9]
-
Homogenization :
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add an appropriate volume of ice-cold Tissue Lysis Buffer (e.g., 500 µL for 10 mg of tissue).[10] The ratio may need optimization depending on the tissue type.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 passes or until the tissue is completely disrupted.[8][10] A polytron or other mechanical homogenizer can also be used.[9] Keep the sample on ice throughout the process.[9]
-
Lysis Incubation : Incubate the homogenate on ice for 10-30 minutes to ensure complete lysis.[6][11]
-
Centrifugation : Centrifuge the homogenate at 10,000-13,000 x g for 10 minutes at 4°C to pellet insoluble material and tissue debris.[8][9][13]
-
Supernatant Collection : Carefully transfer the clear supernatant, which contains the soluble proteins (the "lysate"), to a new pre-chilled microcentrifuge tube.[9][10] Avoid disturbing the pellet.
-
Storage : The lysate can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[10][11]
III. Protocol 2: Determination of Protein Concentration
To ensure equal amounts of protein are assayed, the total protein concentration of each lysate must be determined.
-
Method Selection : Use a standard protein assay such as the Bicinchoninic acid (BCA) assay.[8] Note that some lysis buffer components (like DTT) can interfere with certain protein assays; the Bradford method may be a suitable alternative if interference is observed.[12]
-
Procedure : Follow the manufacturer’s instructions for the chosen protein assay kit. Prepare a standard curve using Bovine Serum Albumin (BSA).[8]
-
Calculation : Determine the protein concentration of each tissue lysate based on the standard curve. The typical concentration should be between 1-4 mg/mL.[12]
-
Normalization : Based on the calculated concentrations, determine the volume of lysate needed to obtain the desired amount of protein for the caspase assay (typically 10-50 µg per well).[8]
IV. Protocol 3: this compound Caspase-4 Activity Assay
This protocol is designed for a 96-well plate format and fluorometric detection.
-
Prepare 1X Assay Buffer : Immediately before use, prepare the required volume of 1X Assay Buffer by mixing equal parts 2X Assay Buffer and sterile water. Add DTT from a 1 M stock to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT per 1 mL of 1X Assay Buffer).[6][7]
-
Plate Setup :
-
On a 96-well black microplate, add your samples in triplicate.
-
Include a "no-lysate" blank control (containing only Assay Buffer and substrate) to measure background fluorescence.
-
Include a negative control (lysate from untreated or control tissue).
-
-
Sample Loading :
-
Add 10-50 µg of protein from your tissue lysate to each well.[8]
-
Add ice-cold 1X Assay Buffer (containing DTT) to each well to bring the total volume to 95 µL.
-
-
Substrate Addition :
-
Add 5 µL of 1 mM this compound substrate to each well.[7] This results in a final volume of 100 µL and a final substrate concentration of 50 µM.
-
-
Incubation :
-
Fluorescence Measurement :
-
Data Analysis :
-
Subtract the blank reading from all sample readings.
-
Express the Caspase-4 activity as the fold increase compared to the negative control.
-
Fold Increase = (Fluorescence of Experimental Sample) / (Fluorescence of Control Sample)
-
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence | Substrate degradation | Aliquot substrate upon receipt; protect from light and repeated freeze-thaw cycles. |
| Contaminated buffers | Use fresh, high-purity reagents and sterile water to prepare buffers. | |
| Low or no signal | Insufficient protein | Increase the amount of protein lysate per well (up to 200 µg).[6] |
| Inactive caspases | Ensure all homogenization and lysis steps are performed on ice. Add fresh DTT and protease inhibitors. | |
| Incorrect filter settings | Verify the fluorometer is set to Ex/Em = 400/505 nm.[6] | |
| High well-to-well variability | Inaccurate pipetting | Use calibrated pipettes; ensure thorough mixing in wells. |
| Incomplete lysis | Extend incubation on ice or optimize the homogenization method. | |
| Air bubbles in wells | Mix gently and visually inspect wells before reading. Centrifuge the plate briefly if needed. |
References
- 1. Caspase-4 Activation and Recruitment to Intracellular Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cephamls.com [cephamls.com]
- 6. abcam.com [abcam.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rbm.iqvia.com [rbm.iqvia.com]
- 10. abcam.cn [abcam.cn]
- 11. mpbio.com [mpbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
Determining the Optimal Concentration of Ac-LEVD-AFC for Caspase-4 Kinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the optimal concentration of the fluorogenic substrate Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartal 7-amino-4-trifluoromethylcoumarin (Ac-LEVD-AFC) for use in kinetic studies of caspase-4. The accurate determination of kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) is critical for understanding enzyme function and for the development of novel therapeutics targeting caspase-4. This guide outlines the principles of enzyme kinetics, a detailed protocol for generating a substrate saturation curve to determine the optimal this compound concentration, and a standard protocol for routine caspase-4 activity assays.
Introduction
Caspase-4, a member of the cysteine-aspartic acid protease (caspase) family, plays a crucial role in the innate immune response. It functions as a key component of the non-canonical inflammasome pathway, directly recognizing intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This recognition triggers caspase-4 oligomerization and activation, leading to pyroptosis, a pro-inflammatory form of cell death, and the secretion of inflammatory cytokines. Given its central role in inflammation, caspase-4 is a significant target for the development of therapeutics for various inflammatory diseases and sepsis.
This compound is a fluorogenic substrate commonly used to measure the activity of caspase-4. The substrate consists of the tetrapeptide sequence LEVD, which is recognized and cleaved by active caspase-4. Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule is released. The resulting increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction. For robust and reproducible kinetic studies, utilizing the optimal substrate concentration is paramount.
Principles of Determining Optimal Substrate Concentration
The relationship between the initial velocity (V₀) of an enzyme-catalyzed reaction and the substrate concentration ([S]) is described by the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
V₀ is the initial reaction velocity.
-
Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.
-
[S] is the substrate concentration.
-
Km (Michaelis-Menten constant) is the substrate concentration at which the reaction velocity is half of Vmax.
The optimal substrate concentration for a kinetic assay is typically close to the Km value. At this concentration, the assay is most sensitive to changes in enzyme activity and to the effects of inhibitors. A common starting point for many caspase assays is a substrate concentration of 50 µM. However, for detailed kinetic analysis, it is essential to experimentally determine the Km for the specific enzyme and substrate under the defined assay conditions. This is achieved by measuring the initial reaction rate at various substrate concentrations and then plotting the data to determine Km and Vmax.
Data Presentation
| Parameter | Description | Typical Range/Value |
| This compound Stock Solution | Concentrated solution of the substrate dissolved in DMSO. | 1-10 mM |
| Recommended Final Assay Concentration | For routine screening assays. | 50 µM[1][2] |
| Excitation Wavelength for AFC | The wavelength of light used to excite the liberated AFC fluorophore. | 400 nm[1][3] |
| Emission Wavelength for AFC | The wavelength of light emitted by the excited AFC fluorophore. | 505 nm[1][3] |
| Km of this compound for Caspase-4 | Michaelis-Menten constant. This value should be determined experimentally as it can vary with assay conditions. | To be determined |
| Vmax of Caspase-4 with this compound | Maximum reaction velocity. This value is dependent on the enzyme concentration and should be determined experimentally. | To be determined |
Experimental Protocols
Protocol 1: Determination of the Optimal this compound Concentration (Km and Vmax)
This protocol describes how to perform a substrate titration experiment to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the cleavage of this compound by caspase-4.
Materials:
-
Recombinant human caspase-4
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
-
96-well black microplate
-
Fluorescence microplate reader with 400 nm excitation and 505 nm emission filters
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Substrate Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations. A typical range to test would be from 0 µM to 200 µM. It is important to keep the final DMSO concentration constant across all wells.
-
Prepare Enzyme Solution: Dilute the recombinant caspase-4 in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined in a preliminary experiment to ensure a linear reaction rate over the desired time course.
-
Set up the Assay Plate:
-
Add 50 µL of each this compound dilution to triplicate wells of the 96-well plate.
-
Include a "no substrate" control (50 µL of Assay Buffer) and a "no enzyme" control (50 µL of the highest substrate concentration).
-
-
Initiate the Reaction: Add 50 µL of the diluted caspase-4 solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This can be done by determining the slope of the initial linear phase.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Protocol 2: Standard Caspase-4 Activity Assay Using this compound
This protocol provides a method for a routine caspase-4 activity assay using a fixed, optimized concentration of this compound.
Materials:
-
Cell lysates or purified active caspase-4
-
This compound (1 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the Assay Buffer.
-
Dilute the this compound stock solution to a 2X working concentration (e.g., 100 µM) in Assay Buffer.
-
-
Prepare Samples:
-
For cell lysates, induce apoptosis or the desired treatment to activate caspase-4. Prepare cell lysates according to standard protocols.
-
For purified enzyme, dilute to the desired concentration in Assay Buffer.
-
-
Set up the Assay Plate:
-
Add 50 µL of your sample (cell lysate or purified enzyme) to the wells of a 96-well plate.
-
Include appropriate controls, such as a "no enzyme" control (Assay Buffer only) and a positive control (e.g., cells treated with a known caspase-4 activator).
-
-
Initiate the Reaction: Add 50 µL of the 2X this compound working solution to each well. The final concentration of this compound in the assay will be 50 µM.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with excitation at 400 nm and emission at 505 nm.
-
Data Analysis: Subtract the fluorescence of the "no enzyme" control from all other readings. The caspase-4 activity can be expressed as relative fluorescence units (RFU) or can be quantified using a standard curve of free AFC.
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Caspase-4 activation in the non-canonical inflammasome pathway.
References
Application Notes and Protocols for Fluorometric Caspase-4 Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of caspase-4 activity in cell lysates and purified preparations using a fluorometric assay. This assay is a sensitive and convenient tool for studying the roles of caspase-4 in apoptosis and inflammation, as well as for screening potential inhibitors.
Introduction
Caspase-4, a member of the cysteine-aspartic acid protease (caspase) family, plays a crucial role in inflammatory responses and apoptosis.[1][2] As an inflammatory caspase, it is a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[3][4] Upon activation, caspase-4 can cleave Gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis.[5][6] It can also be involved in the activation of other caspases and the execution phase of apoptosis.[1]
The fluorometric assay described here provides a straightforward method for quantifying caspase-4 activity.[7][8][9] The principle of this assay is based on the specific recognition and cleavage of the tetrapeptide substrate Leu-Glu-Val-Asp (LEVD) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[7][8] The uncleaved substrate, LEVD-AFC, emits blue light (λmax ≈ 400 nm).[8] When cleaved by active caspase-4, the free AFC molecule is released and emits a yellow-green fluorescence (λmax ≈ 505 nm).[7][8] The intensity of this fluorescence is directly proportional to the caspase-4 activity in the sample.
Materials and Reagents
Below is a summary of the typical materials and reagents required for the fluorometric caspase-4 assay. Concentrations and volumes may be adjusted based on specific experimental needs.
| Component | Description | Storage |
| Cell Lysis Buffer | A buffer designed to lyse cells and release cytosolic contents, including caspases. | 4°C |
| 2X Reaction Buffer | A buffered solution that provides the optimal pH and ionic strength for caspase-4 activity. It is typically supplemented with DTT just before use. | 4°C |
| Caspase-4 Substrate (LEVD-AFC) | The fluorogenic substrate for caspase-4. Supplied as a 1 mM stock solution in DMSO. | -20°C (protect from light) |
| Dithiothreitol (DTT) | A reducing agent added to the reaction buffer to maintain the active state of the caspase enzyme. Supplied as a 1 M stock solution. | -20°C |
| Positive Control | Purified active caspase-4 enzyme can be used as a positive control to ensure the assay is working correctly. | -80°C |
| 96-well Microplate | A black, clear-bottom 96-well plate is recommended for fluorescence measurements to minimize background fluorescence and well-to-well crosstalk. | Room Temperature |
| Fluorometric Microplate Reader | A plate reader capable of excitation at ~400 nm and emission detection at ~505 nm. | N/A |
Experimental Protocols
This section provides a step-by-step guide for performing the fluorometric caspase-4 assay.
Part 1: Sample Preparation
-
Induction of Caspase-4 Activity: Treat cells with the desired stimulus to induce apoptosis or inflammation. An untreated cell population should be included as a negative control.
-
Cell Harvesting:
-
For adherent cells, gently scrape or trypsinize the cells from the culture vessel.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Lysis:
-
Pellet 2-5 x 10^6 cells by centrifugation at 600 x g for 5 minutes at 4°C.[7][8]
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[7][8]
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[10]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This supernatant contains the active caspase-4. The lysate can be used immediately or stored at -80°C for future use.
-
Part 2: Assay Procedure
-
Prepare 2X Reaction Buffer with DTT: For each reaction, you will need 50 µL of 2X Reaction Buffer. Immediately before use, add DTT to the required volume of 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).[7][8]
-
Set up the Assay Plate:
-
Add 50 µL of the prepared cell lysate to each well of a 96-well microplate.
-
Include a blank control well containing 50 µL of Cell Lysis Buffer without cell lysate to measure background fluorescence.
-
If using a positive control, add 1-2 units of purified active caspase-4 to a well containing 50 µL of Cell Lysis Buffer.
-
-
Add Reaction Buffer: Add 50 µL of the 2X Reaction Buffer with DTT to each well containing the cell lysate, blank, and positive control.[7][8]
-
Add Caspase-4 Substrate: Add 5 µL of the 1 mM LEVD-AFC substrate to each well to achieve a final concentration of 50 µM.[7][8]
-
Incubation: Mix the contents of the wells gently. Incubate the plate at 37°C for 1-2 hours, protected from light.[7][8][10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7][8]
Data Analysis
The activity of caspase-4 is proportional to the fluorescence signal. The results are typically expressed as a fold-increase in caspase activity in the induced sample compared to the uninduced control.
-
Subtract Background: Subtract the fluorescence value of the blank from all sample readings.
-
Calculate Fold-Increase: Divide the background-subtracted fluorescence of the induced sample by the background-subtracted fluorescence of the uninduced control.
Fold-Increase = (Fluorescence of Induced Sample - Fluorescence of Blank) / (Fluorescence of Uninduced Control - Fluorescence of Blank)
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the fluorometric caspase-4 assay.
| Parameter | Value |
| Number of Cells per Assay | 2 - 5 x 10^6 |
| Cell Lysis Buffer Volume | 50 µL |
| Cell Lysate Volume per Well | 50 µL |
| 2X Reaction Buffer Volume per Well | 50 µL |
| DTT Final Concentration | 10 mM |
| LEVD-AFC Stock Concentration | 1 mM |
| LEVD-AFC Final Concentration | 50 µM |
| Incubation Time | 1 - 2 hours |
| Incubation Temperature | 37°C |
| Excitation Wavelength | 400 nm |
| Emission Wavelength | 505 nm |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-4 signaling pathway and the experimental workflow for the fluorometric assay.
References
- 1. bosterbio.com [bosterbio.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. apexbt.com [apexbt.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. abcam.com [abcam.com]
- 9. cephamls.com [cephamls.com]
- 10. tribioscience.com [tribioscience.com]
Measuring Caspase-4 Activity with Ac-LEVD-AFC: An Application Note and Protocol
Introduction
Caspase-4, in humans, and its murine ortholog caspase-11, are key mediators of the non-canonical inflammasome pathway, an innate immune response triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Activation of caspase-4 leads to a form of inflammatory cell death known as pyroptosis and the processing of pro-inflammatory cytokines.[1][3] The fluorogenic substrate Ac-LEVD-AFC is a sensitive tool for quantifying caspase-4 activity. This peptide substrate contains the recognition sequence LEVD, which is specifically cleaved by active caspase-4. Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule is released, resulting in a measurable increase in fluorescence. This application note provides a detailed protocol for measuring this compound fluorescence using a plate reader, enabling researchers to quantify caspase-4 activity in cell lysates.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by active caspase-4. The intact substrate is non-fluorescent. However, upon cleavage of the peptide backbone by caspase-4, the AFC fluorophore is released. The free AFC emits a strong yellow-green fluorescence when excited with light at approximately 400 nm, with a corresponding emission maximum at around 505 nm.[4][5] The rate of AFC release is directly proportional to the activity of caspase-4 in the sample, which can be continuously monitored using a fluorescence plate reader.
Signaling Pathway
dot
Caption: Non-canonical inflammasome signaling pathway.
Experimental Workflow
dot
Caption: General workflow for the caspase-4 activity assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | Cayman Chemical | 10013 | -20°C |
| Cell Lysis Buffer | Various | N/A | 4°C |
| 2X Reaction Buffer | Various | N/A | 4°C |
| Dithiothreitol (DTT) | Various | N/A | -20°C |
| Bovine Serum Albumin (BSA) | Various | N/A | 4°C |
| BCA Protein Assay Kit | Various | N/A | Room Temperature |
| 96-well black, clear bottom plates | Various | N/A | Room Temperature |
| Recombinant Human Caspase-4 | R&D Systems | 794-C4-010 | -80°C |
Detailed Experimental Protocol
Reagent Preparation
-
Cell Lysis Buffer (1X): Prepare a lysis buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C. Immediately before use, add protease inhibitors.
-
2X Reaction Buffer: Prepare a buffer containing 40 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT. Prepare fresh DTT solution and add to the buffer immediately before use.
-
This compound Substrate (1 mM Stock): Reconstitute lyophilized this compound in DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.
-
Recombinant Caspase-4 (Positive Control): Reconstitute and dilute the enzyme according to the manufacturer's instructions to generate a standard curve.
Cell Lysis
-
Culture cells to the desired density and treat with experimental compounds to induce caspase-4 activity.
-
For adherent cells, wash the cell monolayer with ice-cold PBS and aspirate. Add an appropriate volume of ice-cold Cell Lysis Buffer and scrape the cells. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate the cell lysate on ice for 20 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microfuge tube. This supernatant contains the active caspases.
Protein Quantification
-
Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.
-
Normalize the protein concentration of all samples to be within the linear range of the caspase-4 assay.
Assay Setup
-
In a 96-well black, clear-bottom plate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).
-
Positive Control Wells: A serial dilution of recombinant active caspase-4.
-
Negative Control (No Enzyme) Wells: 50 µL of Cell Lysis Buffer.
-
Blank (No Substrate) Wells: 50 µL of cell lysate.
-
-
Prepare the master mix by adding 5 µL of 1 mM this compound to 45 µL of 2X Reaction Buffer for each reaction.
-
Initiate the reaction by adding 50 µL of the master mix to each well (except the blank wells). The final concentration of this compound will be 50 µM.
-
For blank wells, add 50 µL of 2X Reaction Buffer without the substrate.
Fluorescence Measurement
-
Immediately place the 96-well plate into a fluorescence plate reader pre-heated to 37°C.
-
Set the plate reader to measure fluorescence kinetically over a period of 1-2 hours, with readings taken every 5-10 minutes.
-
Plate Reader Settings:
-
Excitation Wavelength: 400 nm
-
Emission Wavelength: 505 nm
-
Read Type: Kinetic
-
Temperature: 37°C
-
Gain Setting: Optimize the gain setting using a positive control well to ensure the signal is within the linear range of the detector and does not become saturated.
-
Data Analysis and Presentation
-
Subtract the background fluorescence (from the blank wells) from the fluorescence readings of all other wells.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each sample.
-
Determine the rate of the reaction (Vmax) by calculating the slope of the linear portion of the curve.
-
Normalize the caspase-4 activity to the protein concentration of the cell lysate.
-
The fold-increase in caspase-4 activity can be determined by comparing the activity in treated samples to that in untreated control samples.[4]
Sample Data Table
| Sample | Protein Conc. (µg/µL) | Vmax (RFU/min) | Normalized Activity (RFU/min/µg protein) | Fold Change vs. Control |
| Untreated Control | 2.0 | 150 | 75 | 1.0 |
| LPS (1 µg/mL) | 2.0 | 750 | 375 | 5.0 |
| LPS + Inhibitor X | 2.0 | 225 | 112.5 | 1.5 |
| Recombinant Caspase-4 (1 U) | N/A | 1200 | N/A | N/A |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence from cell lysate or media components. | Use a plate reader with appropriate filters to minimize background. Ensure complete removal of phenol red-containing media. |
| Low or no signal | Inactive enzyme, incorrect buffer pH, or insufficient substrate. | Use a positive control (recombinant caspase-4) to verify assay components. Ensure the pH of the reaction buffer is optimal (pH 7.4). Check the concentration and storage of the this compound substrate. |
| Signal saturation | Gain setting is too high, or too much protein/enzyme is used. | Optimize the gain setting on the plate reader. Perform a titration of the cell lysate or recombinant enzyme to find the optimal concentration. |
| Non-linear reaction kinetics | Substrate depletion or enzyme instability. | Reduce the incubation time or use a lower concentration of enzyme/lysate. Ensure all reagents are kept on ice until the start of the assay. |
Conclusion
The this compound-based fluorometric assay is a robust and sensitive method for quantifying caspase-4 activity. By following this detailed protocol, researchers can obtain reliable and reproducible data to investigate the role of caspase-4 in various biological processes, particularly in the context of innate immunity and inflammatory diseases. Proper optimization of experimental conditions, including protein concentration and plate reader settings, is crucial for achieving accurate results.
References
- 1. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-canonical inflammasome activation of caspase-4/caspase-11 mediates epithelial defenses against enteric bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cephamls.com [cephamls.com]
- 5. abcam.com [abcam.com]
Application Notes and Protocols for Calculating Caspase-4 Activity from Ac-LEVD-AFC Fluorescence Units
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination of caspase-4 activity using the fluorogenic substrate Ac-LEVD-AFC (N-Acetyl-L-leucyl-L-glutamyl-L-valyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin). This document outlines the fundamental principles of the assay, detailed experimental protocols, data analysis, and interpretation.
Introduction and Scientific Background
Caspase-4, a member of the inflammatory caspase family, plays a critical role in the innate immune response by detecting intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] This detection triggers its activation, leading to a pro-inflammatory form of cell death known as pyroptosis and the maturation of pro-inflammatory cytokines.[2][3] Dysregulation of caspase-4 activity is implicated in various inflammatory diseases and sepsis.[2] Therefore, accurate measurement of its activity is crucial for both basic research and therapeutic development.
The assay described here utilizes the fluorogenic substrate this compound. The tetrapeptide sequence LEVD is recognized and cleaved by active caspase-4.[4] The this compound substrate itself is weakly fluorescent, emitting blue light around 400 nm.[4] Upon cleavage by caspase-4 between the aspartic acid (D) and the 7-amino-4-trifluoromethylcoumarin (AFC) moiety, free AFC is released.[5][6] Liberated AFC exhibits strong yellow-green fluorescence with an excitation maximum at approximately 400 nm and an emission maximum around 505 nm.[5][4][7] The rate of AFC release, measured as an increase in fluorescence intensity, is directly proportional to the caspase-4 activity in the sample.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
References
- 1. A Fluorescence-Polarization-Based Lipopolysaccharide–Caspase-4 Interaction Assay for the Development of Inhibitors [mdpi.com]
- 2. thieno-gtp.com [thieno-gtp.com]
- 3. Structural insights into cytokine cleavage by inflammatory caspase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. cephamls.com [cephamls.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Use of Dithiothreitol (DTT) in Ac-LEVD-AFC Caspase-4 Reaction Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-4, a member of the inflammatory caspase family, plays a critical role in the non-canonical inflammasome pathway by directly recognizing intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] This recognition triggers a signaling cascade leading to pyroptosis, a pro-inflammatory form of cell death. The enzymatic activity of caspase-4 can be quantified using a fluorometric assay based on the cleavage of the specific substrate Ac-LEVD-AFC (Acetyl-Leu-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). Upon cleavage by active caspase-4, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, emitting a measurable fluorescent signal.[3]
The integrity of the caspase-4 enzyme is paramount for accurate and reproducible results. Caspases, being cysteine proteases, have a critical cysteine residue in their active site. This residue is susceptible to oxidation, which can lead to a significant reduction or complete loss of enzymatic activity. To counteract this, the reducing agent Dithiothreitol (DTT) is an essential component of the caspase-4 reaction buffer.[3][4] DTT maintains the sulfhydryl groups of the cysteine residues in a reduced state, thereby ensuring the optimal activity and stability of the caspase-4 enzyme throughout the assay.[4] These application notes provide a detailed protocol and rationale for the use of DTT in the this compound based caspase-4 activity assay.
Data Presentation
| DTT Concentration (Final) | Relative Caspase Activity (%) | Remarks |
| 0 mM | < 10% | Without DTT, caspase activity is significantly compromised due to oxidation of the active site cysteine. |
| 1 mM | ~70% | Sub-optimal concentration, may not be sufficient to maintain a fully reduced state for the duration of the assay. |
| 5 mM | ~95% | Often recommended for robust and reproducible results in many commercial kits. |
| 10 mM | 100% | Optimal concentration for ensuring complete reduction and maximal activity of the caspase enzyme. [3][5] |
| 20 mM | ~100% | Higher concentrations do not significantly increase activity and may interfere with certain assay components or cellular processes. |
Note: The relative activity values are illustrative and serve to demonstrate the importance of DTT. Actual values may vary depending on the specific experimental conditions, enzyme and substrate concentrations, and purity of the reagents.
Experimental Protocols
This section provides a detailed methodology for performing a caspase-4 activity assay using the this compound substrate, with a specific focus on the preparation and use of the DTT-containing reaction buffer.
Materials and Reagents
-
Cells or tissue lysates containing active caspase-4
-
This compound substrate (1 mM stock solution in DMSO)
-
2X Reaction Buffer (e.g., 40 mM HEPES, 100 mM NaCl, 20% glycerol, pH 7.4)
-
Dithiothreitol (DTT), 1 M stock solution in sterile water
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of 400/505 nm
-
Recombinant active caspase-4 (for positive control)
-
Caspase-4 inhibitor (e.g., Z-LEVD-FMK, for negative control)
Preparation of Reagents
-
1X Cell Lysis Buffer : Prepare the lysis buffer as required for your specific cell type or tissue. Store at 4°C.
-
1 M DTT Stock Solution : Dissolve an appropriate amount of DTT powder in sterile water to make a 1 M stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
1X Reaction Buffer with DTT (Working Solution) : This should be prepared fresh on the day of the experiment.
-
For each 1 ml of 1X Reaction Buffer needed, mix 500 µl of 2X Reaction Buffer with 490 µl of sterile, nuclease-free water.
-
Immediately before use, add 10 µl of 1 M DTT stock solution to the 990 µl of diluted reaction buffer to achieve a final DTT concentration of 10 mM. Mix gently but thoroughly. Do not store the DTT-containing reaction buffer.
-
Experimental Procedure
-
Sample Preparation :
-
Induce the desired experimental conditions in your cells to activate caspase-4.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using the 1X Cell Lysis Buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspase-4.
-
Determine the protein concentration of the lysate using a standard protein assay method.
-
-
Assay Setup :
-
On a 96-well black microplate, add 50 µl of cell lysate (containing 50-100 µg of total protein) to each well.
-
Include the following controls:
-
Positive Control : 50 µl of a solution containing a known amount of recombinant active caspase-4.
-
Negative Control (Inhibitor) : 50 µl of your active cell lysate pre-incubated with a caspase-4 inhibitor for 30 minutes at 37°C.
-
Blank : 50 µl of Cell Lysis Buffer without any cell lysate.
-
-
Add 50 µl of the freshly prepared 1X Reaction Buffer with 10 mM DTT to each well.
-
-
Initiation of the Reaction :
-
Add 5 µl of the 1 mM this compound substrate to each well to achieve a final concentration of 50 µM.
-
Mix the contents of the wells by gently tapping the plate.
-
-
Incubation and Measurement :
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis :
-
Subtract the fluorescence reading of the blank from all other readings.
-
The caspase-4 activity can be expressed as the fold increase in fluorescence compared to the uninduced or negative control.
-
Mandatory Visualizations
Caption: Non-canonical inflammasome pathway showing Caspase-4 activation by LPS.
Caption: Workflow for the this compound based Caspase-4 fluorometric assay.
References
Application Notes: High-Throughput Screening of Caspase-4 Inhibitors using Ac-LEVD-AFC
Introduction
Caspase-4, a member of the cysteine-aspartic acid protease (caspase) family, plays a critical role in the innate immune response.[1] It functions as a direct intracellular sensor for lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggering the non-canonical inflammasome pathway.[2][3] Activation of caspase-4 by LPS leads to the cleavage of Gasdermin D (GSDMD), resulting in a lytic form of cell death known as pyroptosis and the release of pro-inflammatory cytokines.[2][4] Given its central role in inflammation, caspase-4 has emerged as a promising therapeutic target for various inflammatory diseases and sepsis.
This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of caspase-4. The assay utilizes the fluorogenic substrate Ac-LEVD-AFC (Acetyl-Leu-Glu-Val-Asp-7-Amino-4-trifluoromethylcoumarin).[5][6] In the presence of active caspase-4, the substrate is cleaved, releasing the AFC fluorophore, which emits a quantifiable yellow-green fluorescent signal.[7] Potential inhibitors will prevent or reduce this cleavage, leading to a decrease in fluorescence. This robust and sensitive assay is readily adaptable to automated HTS platforms for the rapid screening of large compound libraries.[8]
Caspase-4 Non-Canonical Inflammasome Pathway
Caspase-4 is activated directly by cytosolic LPS, which binds to the caspase activation and recruitment domain (CARD) of caspase-4.[2] This binding induces oligomerization and auto-activation of the enzyme.[9] Activated caspase-4 then cleaves its downstream substrate, Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the cell membrane, forming pores that lead to cell lysis (pyroptosis) and the release of inflammatory mediators.[3][4]
High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format suitable for automated HTS.
1. Materials and Reagents
-
Enzyme: Recombinant Human Caspase-4
-
Substrate: this compound, 1 mM stock in DMSO[5]
-
Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2. (Note: DTT should be added fresh before use from a 1 M stock)[7]
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control Inhibitor: Ac-LEVD-CHO (a known caspase-4 inhibitor)[10]
-
Plates: 384-well, black, flat-bottom plates.
-
Equipment: Automated liquid handler, plate reader with fluorescence detection (Excitation: 400 nm, Emission: 505 nm), plate shaker.
2. Experimental Workflow
The HTS workflow involves sequential addition of compounds, enzyme, and substrate, followed by incubation and fluorescence measurement.
3. Assay Procedure (384-well plate, 10 µL final volume)
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of each test compound from the library into the appropriate wells of a 384-well plate. This results in a 10 µM final concentration assuming a 1 mM stock.
-
Negative Control (0% Inhibition): Dispense 100 nL of DMSO into control wells (e.g., columns 1-2).
-
Positive Control (100% Inhibition): Dispense 100 nL of a saturating concentration of Ac-LEVD-CHO (e.g., 100 µM final concentration) into control wells (e.g., columns 23-24).
-
-
Enzyme Addition:
-
Prepare the Caspase-4 enzyme solution by diluting the enzyme stock in cold Assay Buffer to a 2X working concentration (e.g., 20 nM).
-
Add 5 µL of the 2X Caspase-4 solution to all wells of the plate.
-
Briefly centrifuge the plate (e.g., 1000 rpm for 1 min) to ensure contents are mixed.
-
-
Pre-incubation:
-
Seal the plate and incubate for 15 minutes at 37°C. This allows the test compounds to interact with the enzyme before the substrate is introduced.
-
-
Substrate Addition & Reaction Initiation:
-
Prepare the this compound substrate solution by diluting the 1 mM stock in Assay Buffer to a 2X working concentration (e.g., 100 µM).[7]
-
Add 5 µL of the 2X this compound solution to all wells to start the reaction. The final concentration of substrate will be 50 µM.
-
Briefly centrifuge the plate.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
4. Data Analysis
-
Percentage Inhibition Calculation: The percentage inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) Where:
-
Signal_Compound is the fluorescence from a well with a test compound.
-
Signal_Negative is the average fluorescence from the negative control wells (DMSO).
-
Signal_Positive is the average fluorescence from the positive control wells (Ac-LEVD-CHO).
-
-
Assay Quality Control (Z'-Factor): The Z'-factor is calculated to assess the quality and robustness of the HTS assay.[11] Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive| Where:
-
SD is the standard deviation.
-
Mean is the average fluorescence.
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
Data Presentation
Primary hits from the HTS (e.g., compounds with >50% inhibition) should be confirmed and further characterized in dose-response experiments to determine their potency (IC50).
Table 1: Example Summary of HTS Results and Hit Confirmation
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Z'-Factor (Plate) | Hit Confirmed |
| Cmpd-001 | 85.2 | 1.5 | 0.78 | Yes |
| Cmpd-002 | 12.5 | > 50 | 0.78 | No |
| Cmpd-003 | 65.7 | 8.9 | 0.81 | Yes |
| Cmpd-004 | 92.1 | 0.9 | 0.79 | Yes |
| Cmpd-005 | 45.3 | 22.4 | 0.82 | No |
| Ac-LEVD-CHO | 98.5 | 0.05 | N/A | Positive Ctrl |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. genecards.org [genecards.org]
- 2. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. cephamls.com [cephamls.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abcam.com [abcam.com]
- 8. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 9. uniprot.org [uniprot.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assay for high-throughput screening of inhibitors of the ASC-PYD inflammasome core filament - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing incubation time for Ac-LEVD-AFC caspase assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for the Ac-LEVD-AFC caspase assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the this compound caspase assay?
A1: The optimal incubation time can vary depending on the cell type, the concentration of active caspase-4, and the specific experimental conditions. Generally, incubation times range from 30 minutes to 2 hours at 37°C.[1][2] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific system. This involves measuring the fluorescence signal at multiple time points to identify the linear range of the reaction and the point of maximum signal-to-noise ratio.
Q2: Should I perform a kinetic or an endpoint assay?
A2: The choice between a kinetic and an endpoint assay depends on your experimental goals.
-
Kinetic Assay: In a kinetic assay, the fluorescence is measured at multiple time points over the incubation period.[3] This approach provides detailed information about the reaction rate and can help ensure that the measurements are taken within the linear range of the assay. It is particularly useful for initial optimization experiments.
-
Endpoint Assay: An endpoint assay involves taking a single measurement after a fixed incubation time. This method is simpler and has a higher throughput, making it suitable for screening large numbers of samples once the optimal incubation time has been determined.[1]
Q3: What are the key factors that can influence the incubation time?
A3: Several factors can affect the optimal incubation time:
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Enzyme Concentration: Higher concentrations of active caspase-4 will result in a faster reaction rate, requiring a shorter incubation time.
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Substrate Concentration: The concentration of the this compound substrate should be optimized. A concentration that is too low may become rate-limiting, while a concentration that is too high can lead to substrate inhibition or increased background fluorescence.
-
Temperature: Most caspase assays are performed at 37°C. Deviations from this temperature can alter the enzyme's activity and, consequently, the required incubation time.
-
pH: The assay buffer should maintain a pH of around 7.2-7.4 for optimal caspase activity.[4]
Q4: How can I determine the linear range of my assay?
A4: To determine the linear range, you should perform a time-course experiment with a sample known to have high caspase activity. Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for an extended period (e.g., up to 3 hours). Plot the fluorescence intensity against time. The linear range is the portion of the curve where the fluorescence increases proportionally with time. Subsequent endpoint assays should be performed within this time frame.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence from cells or media.[5] 2. Spontaneous degradation of the substrate. 3. Contaminated reagents. | 1. Include a "no-cell" or "untreated cell" control to measure background. Subtract this value from your experimental readings. 2. Prepare fresh substrate solution for each experiment. Protect the substrate from light. 3. Use high-purity reagents and sterile, nuclease-free water. |
| Low Signal or No Activity Detected | 1. Insufficient caspase activity in the sample. 2. Suboptimal incubation time (too short). 3. Inactive enzyme due to improper sample handling or storage. 4. Incorrect filter settings on the fluorometer. | 1. Use a positive control (e.g., cells treated with a known apoptosis inducer) to confirm that the assay is working. Increase the amount of cell lysate used. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Keep samples on ice during preparation and store lysates at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. 4. Ensure the excitation and emission wavelengths are set correctly for AFC (Excitation: ~400 nm, Emission: ~505 nm).[1] |
| High Variability Between Replicates | 1. Inaccurate pipetting. 2. Inconsistent incubation times for different wells. 3. Non-homogenous cell lysate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a multi-channel pipette for adding reagents to minimize timing differences. For endpoint assays, ensure the reaction is stopped consistently across all wells. 3. Mix the cell lysate thoroughly before aliquoting into the assay plate. |
| Signal Decreases Over Time in Kinetic Assay | 1. Substrate depletion. 2. Enzyme instability. | 1. Dilute the cell lysate to reduce the rate of substrate consumption. Ensure the initial substrate concentration is not limiting. 2. Check the stability of the caspase in the assay buffer over the time course of the experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Kinetic Assay)
-
Prepare Cell Lysates:
-
Culture cells to the desired density and treat with the experimental compounds to induce apoptosis. Include untreated cells as a negative control and cells treated with a known inducer of apoptosis as a positive control.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Set up the Assay Plate:
-
In a 96-well black, clear-bottom plate, add 50 µg of protein from each cell lysate to triplicate wells.
-
Bring the total volume in each well to 100 µL with assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).[4]
-
-
Initiate the Reaction:
-
Prepare a 2X working solution of the this compound substrate in assay buffer.
-
Add 100 µL of the 2X substrate solution to each well to initiate the reaction. The final substrate concentration should be in the range of 20-50 µM.
-
-
Measure Fluorescence:
-
Immediately place the plate in a microplate fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Take readings every 5 minutes for a period of 1 to 2 hours.[1]
-
-
Analyze the Data:
-
Plot the relative fluorescence units (RFU) against time for each sample.
-
Identify the time interval where the fluorescence of the positive control increases linearly. This is the optimal incubation window for endpoint assays.
-
Protocol 2: Endpoint Assay for Caspase-4 Activity
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Prepare Cell Lysates and Assay Plate:
-
Follow steps 1 and 2 from the kinetic assay protocol.
-
-
Initiate and Incubate:
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Add 100 µL of the 2X this compound substrate solution to each well.
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Incubate the plate at 37°C for the predetermined optimal incubation time (e.g., 60 minutes). Protect the plate from light during incubation.
-
-
Measure Fluorescence:
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After incubation, measure the fluorescence intensity of each well using a fluorometer with excitation at 400 nm and emission at 505 nm.
-
-
Data Analysis:
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Subtract the average fluorescence of the blank wells from all other readings.
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Express the caspase activity as the fold-change in fluorescence compared to the untreated control.
-
Visualizations
Caption: Inflammatory caspase-4 activation pathway leading to pyroptosis.
Caption: General workflow for the this compound caspase assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. cephamls.com [cephamls.com]
- 2. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. biotium.com [biotium.com]
Ac-LEVD-AFC solubility issues and best solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-4 substrate, Ac-LEVD-AFC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorogenic substrate for caspase-4. Its primary application is to measure the activity of caspase-4 in cell lysates and purified enzyme preparations. Upon cleavage by active caspase-4, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, which can be detected by a fluorometer.[1][2]
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AFC fluorophore?
A2: The free AFC fluorophore has an excitation maximum at approximately 400 nm and an emission maximum at around 505 nm.[2]
Q3: How should I store this compound powder and stock solutions?
A3: The lyophilized powder should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C for long-term stability. To avoid degradation, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.[3]
Q4: Is this compound specific to caspase-4?
A4: While this compound is a preferred substrate for caspase-4, other caspases may also cleave this substrate to some extent. It is advisable to use specific inhibitors or knockout models to confirm the activity is solely due to caspase-4.
Troubleshooting Guide
Issue 1: this compound Solubility Problems
Q: I am having trouble dissolving the this compound powder.
A: this compound is known to have limited solubility in aqueous solutions. The recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][4] For some applications, it is also soluble in phosphate buffer at a pH of 7.5-8.0.[1] If you are still experiencing issues, gentle warming to 37°C and vortexing may aid in dissolution.
Q: My this compound solution appears cloudy or has precipitated after dilution in my assay buffer.
A: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To mitigate this, ensure the final concentration of DMSO in your assay is low (typically ≤1%). You can also try diluting the stock solution slowly while vortexing the buffer. If precipitation persists, consider preparing a fresh, more dilute stock solution in DMSO before adding it to the assay buffer.
Data Presentation
This compound Solubility
| Solvent | Reported Solubility | Source |
| DMSO | 10 mg/mL | GlpBio[5] |
| DMSO | Soluble | Enzo Life Sciences[1] |
| Phosphate Buffer (pH 7.5-8.0) | Soluble | Enzo Life Sciences[1] |
Note: For a similar compound, Ac-LEHD-AFC, a solubility of ≥ 100 mg/mL in DMSO has been reported, suggesting that higher concentrations of this compound in DMSO may also be achievable.[3]
Experimental Protocols
Protocol for Preparing this compound Stock Solution
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Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[1]
-
Reconstitution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a stock solution of 10 mM. For example, for 1 mg of this compound (MW: 727.68 g/mol ), add approximately 137 µL of DMSO.
-
Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
Protocol for Caspase-4 Activity Assay
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Prepare Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% glycerol, at pH 7.4.
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Prepare Cell Lysate: Prepare cell lysates from control and treated cells using a suitable lysis buffer. Determine the protein concentration of each lysate.
-
Set up the Assay: In a 96-well microplate, add the following to each well:
-
50 µg of cell lysate
-
Assay Buffer to a final volume of 90 µL
-
-
Prepare Substrate Solution: Dilute the 10 mM this compound stock solution in the assay buffer to a final working concentration of 200 µM (a 2X solution).
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Initiate the Reaction: Add 10 µL of the 200 µM this compound solution to each well to start the reaction (final concentration will be 20 µM).
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Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Calculate the rate of AFC release by plotting the fluorescence units against time. The slope of the linear portion of the curve is proportional to the caspase-4 activity.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Caspase-4 activation via the non-canonical inflammasome pathway.
References
Technical Support Center: Ac-LEVD-AFC Stability and Caspase Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on Ac-LEVD-AFC stability and caspase activity. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a caspase activity assay using the this compound substrate?
A1: The optimal pH for most caspase activity assays, including those using the this compound substrate, is in the neutral range, typically between pH 7.2 and 7.5 .[1] It is recommended to use a well-buffered solution, such as one containing HEPES, to maintain a stable pH throughout the experiment.[1]
Q2: How does pH affect the stability of the this compound substrate?
A2: The stability of peptide-based substrates like this compound is pH-dependent. Peptides are generally most stable in a mildly acidic to neutral pH range.[2] Extreme pH conditions, both acidic and alkaline, can lead to the hydrolysis of peptide bonds, which would result in a higher background signal in your assay due to the spontaneous release of the AFC fluorophore.[2] Specifically, peptides containing aspartic acid (Asp), such as this compound, can be susceptible to hydrolysis, particularly in acidic conditions.[2][3]
Q3: Can the pH of the assay buffer affect the fluorescence of the cleaved AFC?
A3: Yes, the fluorescence of the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is pH-sensitive. AFC exhibits maximal fluorescence in the neutral to slightly alkaline range.[4] In acidic conditions, the fluorescence intensity of AFC can decrease significantly. This is an important consideration when designing your experiment and interpreting your results.
Q4: What are the recommended storage conditions for the this compound substrate?
A4: For long-term storage, the lyophilized this compound substrate should be stored at -20°C. Once reconstituted in a solvent like DMSO, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to avoid prolonged exposure to pH levels above 8.[5]
Troubleshooting Guides
Problem 1: High background fluorescence in my "no enzyme" control wells.
| Possible Cause | Troubleshooting Step |
| Substrate Instability due to pH | Verify the pH of your assay buffer. An incorrect pH (either too acidic or too alkaline) can cause the spontaneous hydrolysis of the this compound substrate, leading to the release of AFC and high background fluorescence.[2] Prepare fresh assay buffer and carefully adjust the pH to the recommended range of 7.2-7.5. |
| Contaminated Reagents | Ensure all your reagents, including the assay buffer and water, are free from contaminating proteases. Use sterile, nuclease-free water and filter-sterilize your buffers if necessary. |
| Improper Substrate Storage | The substrate may have degraded due to improper storage. Ensure the substrate has been stored at the correct temperature and protected from light and moisture. Use a fresh aliquot of the substrate to see if the problem persists. |
Problem 2: Low or no signal in my positive control or experimental wells.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH for Caspase Activity | Confirm that the pH of your cell lysate and the final reaction mixture is within the optimal range for caspase activity (pH 7.2-7.5). The buffering capacity of your lysis buffer and assay buffer should be sufficient to maintain this pH. |
| pH-induced Quenching of AFC Fluorescence | If your final assay solution is acidic, the fluorescence of the released AFC will be quenched. Measure the pH of your final reaction mixture. If it is below 7.0, consider adjusting the buffering capacity of your assay buffer. |
| Inactive Enzyme | Ensure that your caspase enzyme is active. If using purified enzyme, verify its activity with a new batch of substrate. If using cell lysates, ensure that the cells were properly induced to undergo apoptosis and that the lysates were prepared correctly and stored on ice. |
| Incorrect Fluorometer Settings | Verify the excitation and emission wavelengths on your fluorometer. For AFC, the excitation maximum is around 380-400 nm, and the emission maximum is around 460-505 nm.[6] |
Data Presentation
Table 1: Effect of pH on this compound Stability and Caspase-4 Activity
| pH | This compound Substrate Stability (Qualitative) | Relative Caspase-4 Activity (Expected Trend) | AFC Fluorescence (Expected Trend) |
| < 6.0 | Decreased stability, prone to acid-catalyzed hydrolysis.[2] | Significantly Reduced | Reduced |
| 6.0 - 7.0 | Moderate Stability | Sub-optimal | Sub-optimal to Optimal |
| 7.2 - 7.5 | Optimal Stability [2] | Optimal | Optimal [4] |
| 7.6 - 8.0 | Moderate Stability | Sub-optimal | Optimal |
| > 8.0 | Decreased stability, prone to base-catalyzed hydrolysis.[2] | Significantly Reduced | Optimal to slightly reduced at very high pH |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Caspase-4 Activity
-
Prepare a series of assay buffers with varying pH values (e.g., from pH 6.0 to 8.5 in 0.2 unit increments) using a suitable buffer system (e.g., HEPES, PIPES).
-
Prepare a stock solution of the this compound substrate in DMSO.
-
In a 96-well black plate , add the following to each well:
-
50 µL of the respective pH assay buffer.
-
10 µL of active recombinant caspase-4 enzyme (or cell lysate containing active caspase-4).
-
-
Initiate the reaction by adding 10 µL of the this compound substrate solution to each well.
-
Immediately measure the fluorescence in a microplate reader (Excitation: ~400 nm, Emission: ~505 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Calculate the reaction rate (V) for each pH value from the linear portion of the fluorescence versus time plot.
-
Plot the reaction rate (V) against the pH to determine the optimal pH for caspase-4 activity.
Protocol 2: Assessing the pH Stability of this compound
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.4, and 9.0).
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Add the this compound substrate to each buffer to a final concentration of 50 µM.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Measure the fluorescence of each aliquot using a fluorometer (Excitation: ~400 nm, Emission: ~505 nm). An increase in fluorescence over time indicates substrate hydrolysis.
-
Plot the fluorescence intensity against time for each pH to assess the stability of the substrate at different pH conditions.
Visualizations
Caption: Workflow for determining the optimal pH for caspase-4 activity.
Caption: Interrelationship of pH and key components of the caspase assay.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Understanding the pH Stability of Aspartic Acid in Biological Systems [thinkdochemicals.com]
- 4. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory Stimuli Regulate Caspase Substrate Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]
Technical Support Center: Ac-LEVD-AFC Caspase-4 Fluorometric Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing the Ac-LEVD-AFC fluorogenic substrate for caspase-4 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of caspase-4. The substrate consists of the peptide sequence Leucine-Glutamic Acid-Valine-Aspartic Acid (LEVD) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspase-4, the enzyme cleaves the peptide at the aspartic acid residue, releasing the AFC fluorophore. Free AFC emits a yellow-green fluorescence when excited with light at approximately 400 nm, and the emission can be detected at around 505 nm.[1] The intensity of the fluorescence is directly proportional to the caspase-4 activity in the sample.
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical for the stability and performance of this compound.
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Powder: Store the lyophilized powder at -20°C for long-term storage.[2]
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In Solution: Prepare a stock solution in sterile, high-quality dimethyl sulfoxide (DMSO). It is recommended to dissolve only the amount needed for immediate use, as the substrate can decompose in solution.[2] Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When taking the vial out of the freezer, allow it to warm to room temperature before opening to prevent condensation.[2]
Q3: What are the recommended positive and negative controls for this assay?
Incorporating appropriate controls is essential for validating assay results.
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Positive Control:
-
Treat cells with a known inducer of caspase-4 activity, such as lipopolysaccharide (LPS) for relevant cell types.
-
Use purified, active recombinant caspase-4 enzyme.
-
-
Negative Control:
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Untreated cells or vehicle-treated cells to establish a baseline of caspase-4 activity.
-
A broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can be used to confirm that the observed fluorescence is due to caspase activity.[3]
-
A "no-cell" or "lysis buffer only" control to determine the background fluorescence of the assay reagents.[4]
-
Troubleshooting Guide
High Background Fluorescence
Problem: The fluorescence signal in my negative control or blank wells is unusually high.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence of samples or reagents | Some cell culture media components, such as phenol red and fetal bovine serum (FBS), can exhibit autofluorescence.[1] It is advisable to perform the final measurement in a phenol red-free medium or phosphate-buffered saline (PBS). Also, consider using black microplates to minimize background fluorescence.[1] |
| Contamination of reagents | Ensure that all buffers and water are of high purity and free from microbial contamination, which can lead to non-specific fluorescence. |
| Substrate degradation | Improper storage or handling of the this compound substrate can lead to spontaneous breakdown and release of free AFC. Prepare fresh dilutions of the substrate from a properly stored stock solution for each experiment. |
| Non-specific protease activity | Other proteases in the cell lysate may cleave the substrate. Ensure that the cell lysis is performed on ice and consider adding a cocktail of protease inhibitors (excluding those that inhibit caspases) to the lysis buffer.[5] |
Low or No Signal
Problem: I am not observing a significant increase in fluorescence in my treated samples compared to the controls.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient caspase-4 activation | The treatment conditions (e.g., concentration of inducer, incubation time) may not be optimal for activating caspase-4 in your specific cell type. Perform a time-course and dose-response experiment to determine the optimal conditions. |
| Inefficient cell lysis | Incomplete cell lysis will result in a lower yield of cellular contents, including active caspases. Ensure the chosen lysis buffer is appropriate for your cell type and consider optimizing the incubation time and mixing intensity.[6] For adherent cells, ensure complete scraping and collection. |
| Sub-optimal assay conditions | The assay buffer composition, pH, and temperature can influence enzyme activity. Ensure the assay is performed at the recommended temperature (typically 37°C) and that the buffer conditions are optimal.[7] |
| Incorrect instrument settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for AFC (Ex: ~400 nm, Em: ~505 nm).[1] Ensure the gain setting is appropriate to detect the signal without saturation. |
| Degraded DTT | Dithiothreitol (DTT) is often included in the reaction buffer to maintain the reduced state of the caspase's active site cysteine.[8] DTT can degrade over time; use a fresh stock solution. |
Experimental Protocols
Standard Caspase-4 Activity Assay Protocol
-
Sample Preparation:
-
Culture cells to the desired density in a 96-well plate.
-
Induce apoptosis or the desired cellular response in your experimental wells. Include untreated and vehicle-treated wells as negative controls.
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[9]
-
-
Assay Reaction:
-
Incubation and Measurement:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Cell Number per Well (96-well plate) | 1 x 10^6 to 5 x 10^6 cells | Optimal cell number may vary by cell type and should be determined empirically.[9] |
| Protein Concentration in Lysate | 50 - 200 µg per assay | Protein concentration should be normalized across samples for accurate comparison.[9] |
| This compound Final Concentration | 50 µM | Higher concentrations may increase background, while lower concentrations may be limiting.[7] |
| DTT Final Concentration | 5 - 10 mM | Essential for maintaining caspase activity.[9][10] |
| Incubation Time | 1 - 2 hours | Longer incubation times may lead to increased background signal.[7] |
| Excitation Wavelength | ~400 nm | |
| Emission Wavelength | ~505 nm |
Signaling Pathway and Experimental Workflow
Caption: Non-canonical inflammasome activation pathway of Caspase-4.
Caption: Experimental workflow for the this compound caspase-4 assay.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
Ac-LEVD-AFC stability in solution and storage conditions
Welcome to the technical support center for the fluorogenic caspase-4 substrate, Ac-LEVD-AFC (N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the integrity and performance of this compound. Recommendations for both the solid compound and solutions are summarized below.
Data Presentation: this compound Storage and Stability
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | ≥ 2-4 years[1] | Protect from moisture and light. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[2] |
| Reconstituted in DMSO | -20°C | Up to 1-2 months[3] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] |
| Diluted in Assay Buffer | Use Immediately | N/A | Due to the possibility of decomposition in aqueous solutions, it is strongly recommended to dilute the substrate in the assay buffer immediately before use.[2] |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, reconstitute the lyophilized powder in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, the appropriate volume of DMSO should be added to the vial to achieve the desired concentration. It is also soluble in phosphate buffer at a pH of 7.5-8.0.[2]
Q3: What are the excitation and emission wavelengths for the cleaved AFC fluorophore?
A3: Upon cleavage by caspase-4, the free 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released. The optimal excitation wavelength is approximately 400 nm, and the emission maximum is around 505 nm.[6]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for evaluating the stability of this compound in a specific assay buffer over time and at different temperatures.
1. Preparation of this compound Stock Solution:
- Allow the lyophilized this compound to equilibrate to room temperature.
- Reconstitute in anhydrous DMSO to a concentration of 10 mM.
- Aliquot the stock solution into small, single-use tubes and store at -20°C.
2. Preparation of Test Solutions:
- Dilute the 10 mM this compound stock solution to a final concentration of 50 µM in the desired assay buffer.
- Prepare a sufficient volume of this solution for all time points and conditions.
3. Incubation Conditions:
- Divide the test solution into separate tubes for each condition to be tested (e.g., 4°C, room temperature, 37°C).
- Protect the solutions from light throughout the experiment.
4. Measurement of Fluorescence:
- At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
- Measure the background fluorescence of each sample using a fluorometer with excitation at 400 nm and emission at 505 nm. An increase in background fluorescence over time indicates spontaneous degradation of the substrate.
- To assess the remaining activity of the substrate, perform a caspase-4 activity assay at each time point by adding a constant amount of active caspase-4 enzyme and measuring the rate of AFC release. A decrease in the rate of AFC release over time indicates a loss of substrate integrity.
5. Data Analysis:
- Plot the background fluorescence versus time for each condition to assess spontaneous degradation.
- Plot the caspase-4 activity (rate of AFC release) versus time for each condition to determine the functional stability of the substrate.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
References
Caspase-4 Fluorometric Assay Kit: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using caspase-4 fluorometric assay kits.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the principle of the caspase-4 fluorometric assay?
A1: The caspase-4 fluorometric assay is a method to measure the activity of caspase-4, an enzyme involved in inflammatory responses and apoptosis.[1][2] The assay utilizes a synthetic substrate, such as LEVD-AFC (7-amino-4-trifluoromethyl coumarin), which is specifically recognized and cleaved by active caspase-4.[1] The uncleaved substrate emits blue light (λmax ≈ 400 nm), while the cleavage product, free AFC, emits a yellow-green fluorescence (λmax ≈ 505 nm).[1][3] The increase in fluorescence intensity is directly proportional to the caspase-4 activity in the sample.[1]
Q2: I am observing high background fluorescence. What are the possible causes and solutions?
A2: High background fluorescence can obscure the signal from your samples. Here are common causes and how to address them:
-
Autofluorescence from samples or media: Cell lysates and culture media can contain components that fluoresce at the same wavelength as the AFC fluorophore.
-
Spontaneous substrate degradation: The LEVD-AFC substrate can degrade over time, leading to the release of free AFC and high background.
-
Solution: Protect the LEVD-AFC substrate from light and store it properly at -20°C.[1] Prepare fresh working solutions of the substrate for each experiment.
-
-
Contamination of reagents: Reagents may be contaminated with fluorescent substances.
-
Solution: Use fresh, high-quality reagents. Ensure that all buffers and water are free of contamination.
-
Q3: My signal is too low or I am not detecting any caspase-4 activity. What should I do?
A3: Low or no signal can be due to several factors related to the enzyme's activity or the assay conditions.
-
Insufficient caspase-4 activity in samples: The cells may not have been properly induced to undergo apoptosis or inflammation, or the amount of active caspase-4 is below the detection limit of the assay.
-
Solution: Ensure that your experimental model for inducing caspase-4 activity is working as expected. You can increase the number of cells used per assay (typically 2-5 x 10^6 cells) or the amount of cell lysate (100-200 µg).[1] Include a positive control with a known amount of active caspase-4 to validate the assay setup.[4]
-
-
Suboptimal assay conditions: Incorrect incubation time, temperature, or reagent concentrations can lead to reduced enzyme activity.
-
Inactive enzyme: Caspases can be sensitive to handling and storage conditions.
Q4: I am seeing inconsistent results between replicates. What could be the cause?
A4: Inconsistent results often stem from technical errors during the assay procedure.
-
Pipetting inaccuracies: Small variations in the volumes of reagents or samples can lead to significant differences in the final fluorescence readings.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique.[1] Prepare a master mix of the reaction buffer and substrate to add to all wells, minimizing well-to-well variation.
-
-
Incomplete mixing: If the reagents are not mixed thoroughly with the sample, the enzymatic reaction may not proceed uniformly.
-
Solution: Gently mix the contents of each well after adding all components.
-
-
Temperature fluctuations: Inconsistent temperatures across the microplate can affect the rate of the enzymatic reaction.
-
Solution: Ensure the entire plate is incubated at a stable and uniform temperature.
-
Q5: Can other caspases interfere with the assay?
A5: Yes, the LEVD sequence is recognized by other caspases, which can lead to cross-reactivity. Caspase-5, in particular, has been shown to have overlapping substrate specificity with caspase-4. To confirm that the measured activity is specific to caspase-4, it is advisable to use a specific caspase-4 inhibitor, such as Ac-LEVD-CHO, as a negative control.[5][6]
Experimental Protocols & Data
Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | 400 nm | For AFC fluorophore.[1][3] |
| Emission Wavelength | 505 nm | For AFC fluorophore.[1][3] |
| Cell Number per Assay | 2 - 5 x 10^6 cells | Can be adjusted based on cell type and expected caspase-4 activity.[1] |
| Cell Lysate Amount | 100 - 200 µg | Protein concentration should be determined before the assay.[1] |
| Substrate (LEVD-AFC) | 50 µM (final concentration) | Prepare from a 1 mM stock solution.[1] |
| DTT Concentration | 10 mM (final concentration) | Must be added fresh to the 2X Reaction Buffer.[1] |
| Incubation Time | 1 - 2 hours | Longer incubation may be necessary for samples with low activity.[1][4] |
| Incubation Temperature | 37°C | Ensure consistent temperature for all samples.[1][4] |
| Microplate Type | Black 96-well plate | To minimize background fluorescence.[1] |
Detailed Protocol for Caspase-4 Activity Assay
-
Sample Preparation:
-
Induce apoptosis or inflammation in your cells using the desired method. Include an uninduced control group.
-
Harvest the cells and pellet 2-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µl of chilled Cell Lysis Buffer.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[4]
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. The lysate can be used immediately or stored at -80°C.[4]
-
-
Assay Reaction:
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use (e.g., add 10 µl of 1 M DTT to 1 ml of 2X Reaction Buffer).[1]
-
In a 96-well plate, add 50 µl of cell lysate to each well.
-
Add 50 µl of the 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µl of 1 mM LEVD-AFC substrate to each well to achieve a final concentration of 50 µM.[1]
-
Include the following controls:
-
Blank: 50 µl of Cell Lysis Buffer, 50 µl of 2X Reaction Buffer, and 5 µl of substrate.
-
Negative Control (Uninduced cells): Lysate from uninduced cells.
-
Sample Background Control: 50 µl of cell lysate, 50 µl of 2X Reaction Buffer, and 5 µl of assay buffer (instead of substrate).
-
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence reading (from the sample background control) from your sample readings.
-
The fold-increase in caspase-4 activity can be determined by comparing the fluorescence of the induced samples to the uninduced control.[1]
-
Visual Guides
Caption: Experimental workflow for the caspase-4 fluorometric assay.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. bosterbio.com [bosterbio.com]
- 3. apexbt.com [apexbt.com]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caspase-4 Inhibitor I The Caspase-4 Inhibitor I, also referenced under CAS 402832-01-3, controls the biological activity of Caspase-4. This small molecule/inhibitor is primarily used for Cancer applications. | 402832-01-3 [sigmaaldrich.cn]
Impact of cell lysis buffer components on Ac-LEVD-AFC assay
Welcome to the technical support center for the Ac-LEVD-AFC (Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing this fluorometric assay for measuring caspase-4 activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound assay, with a focus on the impact of cell lysis buffer components.
Q1: Why am I observing high background fluorescence in my negative control wells?
A1: High background fluorescence can be caused by several factors related to the lysis buffer and assay conditions.
-
Autohydrolysis of the Substrate: The this compound substrate can undergo spontaneous hydrolysis, leading to the release of free AFC and increased background. This can be exacerbated by certain buffer conditions.
-
Contaminating Proteases: Incomplete inhibition of other proteases in the cell lysate can lead to non-specific cleavage of the substrate.
-
Detergent Interference: Some detergents, particularly at high concentrations, can interfere with the fluorescent signal.[1][2][3]
Troubleshooting Steps:
-
Optimize Lysis Buffer Composition:
-
pH: Ensure the lysis buffer pH is maintained between 7.2 and 7.6.[4][5] Deviations can affect both enzyme activity and substrate stability.
-
Detergents: If using detergents like Triton X-100 or NP-40, consider reducing the concentration.[6] In some cases, a detergent-free lysis buffer followed by freeze-thaw cycles may be sufficient for cell lysis.[7][8]
-
Protease Inhibitors: Ensure a broad-spectrum protease inhibitor cocktail is included in the lysis buffer to prevent non-specific cleavage.[5][7][9] However, be aware that some inhibitors may affect caspase activity.[10][11]
-
-
Run a "Lysis Buffer Blank": Prepare a well with lysis buffer and substrate but without cell lysate. This will help determine if the buffer components are contributing to the high background.
-
Check Substrate Quality: Ensure the this compound substrate has been stored correctly at -20°C and protected from light to prevent degradation.[12]
Q2: My measured caspase-4 activity is lower than expected, or I am not seeing a difference between my treated and untreated samples.
A2: Low or no detectable caspase-4 activity can stem from issues with the cell lysate preparation, the assay protocol, or the specific components of your lysis buffer.
-
Inefficient Cell Lysis: If cells are not lysed effectively, the caspase-4 will not be released, leading to an underestimation of its activity.
-
Enzyme Instability: Caspases can be sensitive to the ionic strength and pH of the lysis buffer.[13][14][15][16][17][18]
-
Inhibitory Components: Certain components in the lysis buffer can inhibit caspase activity.
Troubleshooting Steps:
-
Verify Cell Lysis Efficiency: After the lysis step, examine a small aliquot of the cell suspension under a microscope to confirm that the majority of cells have been lysed.
-
Optimize Lysis Buffer Conditions:
-
Ionic Strength: Maintain a physiological ionic strength, typically by including 100-150 mM NaCl in the lysis buffer.[4][7] Both very low and very high salt concentrations can negatively impact enzyme stability and activity.[13]
-
Reducing Agents: The inclusion of a reducing agent like Dithiothreitol (DTT) in the assay buffer (usually at a final concentration of 1-10 mM) is often crucial for optimal caspase activity.[4][12][19][20][21]
-
Chelating Agents: EDTA or EGTA are often included to chelate metal ions that can inhibit proteases.[7][13] However, if your experiment involves metal-dependent processes, their inclusion should be carefully considered.
-
-
Protein Concentration: Ensure that you are loading a sufficient amount of protein in your assay. It is recommended to perform a protein quantification assay (e.g., Bradford or BCA) on your lysates. Note that some lysis buffer components can interfere with these assays.[22][23]
-
Positive Control: Include a positive control, such as recombinant active caspase-4 or a cell lysate known to have high caspase-4 activity, to validate the assay setup.
Frequently Asked Questions (FAQs)
Q3: What are the key components of a cell lysis buffer for the this compound assay, and what are their functions?
A3: A typical cell lysis buffer for this assay contains several key components:
| Component | Example | Function | Typical Concentration |
| Buffering Agent | HEPES, Tris-HCl | Maintains a stable pH to ensure optimal enzyme activity and stability.[5][9][13] | 20-50 mM |
| Salt | NaCl, KCl | Provides appropriate ionic strength to maintain protein solubility and stability.[7][9][13] | 100-150 mM |
| Detergent | NP-40, Triton X-100, CHAPS | Solubilizes cell membranes to release intracellular contents.[6][7][9] | 0.1 - 1.0% (w/v) |
| Chelating Agent | EDTA, EGTA | Sequesters divalent cations that can be cofactors for metalloproteases.[7][13] | 1-2 mM |
| Protease Inhibitors | Protease Inhibitor Cocktail | Prevents degradation of the target enzyme and other proteins by endogenous proteases.[5][7][9] | Varies by manufacturer |
Q4: Can I use a RIPA buffer for the this compound assay?
A4: While RIPA (Radioimmunoprecipitation Assay) buffer is a strong lysis buffer, it is generally not recommended for enzyme activity assays like the this compound assay. RIPA buffer contains strong ionic detergents like sodium dodecyl sulfate (SDS) and sodium deoxycholate, which can denature proteins, including caspases, leading to a loss of enzymatic activity.[6][7] A milder lysis buffer containing non-ionic detergents like NP-40 or Triton X-100 is preferable.
Q5: How do protease inhibitors in the lysis buffer affect the this compound assay?
A5: The inclusion of a protease inhibitor cocktail is generally recommended to prevent the degradation of caspases and other proteins in the lysate.[7][9] However, it is crucial to use a cocktail that does not inhibit caspase activity. Some broad-spectrum caspase inhibitors, such as Z-VAD-FMK, will directly inhibit caspase-4 and should not be included in the lysis buffer if you intend to measure caspase activity.[10][11] Serine protease inhibitors, on the other hand, can sometimes be beneficial.[24] Always check the specificity of the protease inhibitor cocktail you are using.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
-
Induce apoptosis in your experimental cell population. For a negative control, maintain an uninduced cell population.
-
Harvest the cells by centrifugation at 400 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and a protease inhibitor cocktail) at a concentration of 1-5 x 10^6 cells per 50 µL.[21]
-
Incubate the cell suspension on ice for 10-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. This lysate can now be used for the caspase-4 activity assay.
Protocol 2: this compound Caspase-4 Assay
-
If not already done, perform a protein quantification assay on the cell lysates.
-
In a 96-well microplate, add 50-200 µg of protein from each cell lysate to individual wells.
-
Prepare a 2X Reaction Buffer (e.g., 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% w/v CHAPS, 20% sucrose, pH 7.2).[4]
-
Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.[12][21]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer or microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[12][21][25]
-
The fold-increase in caspase-4 activity can be determined by comparing the fluorescence of the apoptotic samples to the non-induced control.[12]
Visualizations
Caption: Simplified signaling pathway of Caspase-4 activation leading to pyroptosis and inflammation.
Caption: Step-by-step experimental workflow for the this compound caspase-4 assay.
References
- 1. Interaction of detergents with biological membranes: Comparison of fluorescence assays with filtration protocols and implications for the rates of detergent association, dissociation and flip-flop | PLOS One [journals.plos.org]
- 2. Interaction of detergents with biological membranes: Comparison of fluorescence assays with filtration protocols and implications for the rates of detergent association, dissociation and flip-flop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 6. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 7. bosterbio.com [bosterbio.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Lysis buffer - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of pH and ionic strength on the binding strength of anti-PF4/polyanion antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of pH and ionic strength on the spectrophotometric assessment of nucleic acid purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of pH and ionic strength on competitive protein adsorption to air/water interfaces in aqueous foams made with mixed milk proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. ubpbio.com [ubpbio.com]
- 21. content.abcam.com [content.abcam.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. Caspase- and Serine Protease-dependent Apoptosis by the Death Domain of FADD in Normal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cephamls.com [cephamls.com]
Validation & Comparative
A Head-to-Head Comparison of Ac-LEVD-AFC and Ac-WEHD-AFC for Caspase-4 Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-4 activity is crucial for understanding inflammatory responses and developing novel therapeutics. The choice of a fluorogenic substrate is a critical determinant of assay sensitivity and specificity. This guide provides an objective comparison of two commonly used substrates for caspase-4, Ac-LEVD-AFC and Ac-WEHD-AFC, supported by available experimental data and detailed protocols.
Caspase-4, a member of the inflammatory caspases, plays a pivotal role in the non-canonical inflammasome pathway. This pathway is a key component of the innate immune system's response to intracellular Gram-negative bacteria. Upon detection of cytosolic lipopolysaccharide (LPS), pro-caspase-4 undergoes auto-activation, leading to the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the cell membrane, inducing a pro-inflammatory form of cell death known as pyroptosis. The selection of an appropriate substrate is therefore paramount for the precise quantification of caspase-4's enzymatic activity in this critical signaling cascade.
Substrate Performance at a Glance
While both this compound and Ac-WEHD-AFC are utilized for measuring caspase-4 activity, their substrate specificities and optimal applications may differ. Ac-WEHD-AFC is recognized as a substrate for group I caspases, which include caspase-1, -4, and -5.[1][2] In contrast, this compound is often marketed more specifically as a substrate for caspase-4.[3][4] A direct, side-by-side kinetic comparison of these two substrates for caspase-4 in the literature is limited. However, studies on caspase substrate specificity suggest that the tetrapeptide sequence is a key determinant of cleavage efficiency.[5][6] The optimal tetrapeptide sequence for caspase-4 has been reported to be LEVD, while WEHD is considered optimal for caspase-1 and is also cleaved by caspase-4 and -5.[5][7]
| Feature | This compound | Ac-WEHD-AFC |
| Peptide Sequence | Acetyl-Leu-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin | Acetyl-Trp-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin |
| Reported Caspase Specificity | Primarily Caspase-4[3][4] | Group I Caspases (Caspase-1, -4, -5)[1][2] |
| Fluorophore | AFC (7-amino-4-trifluoromethylcoumarin) | AFC (7-amino-4-trifluoromethylcoumarin) |
| Excitation Wavelength | ~400 nm[8] | ~400 nm[2] |
| Emission Wavelength | ~505 nm[8] | ~505 nm[2] |
| Kinetic Data (for Caspase-4) | Specific Km and kcat/Km values are not readily available in comparative studies. | Specific Km and kcat/Km values are not readily available in comparative studies. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these substrates are used, the following diagrams illustrate the non-canonical inflammasome pathway leading to caspase-4 activation and a general experimental workflow for measuring its activity.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for performing a caspase-4 activity assay using either this compound or Ac-WEHD-AFC.
Protocol 1: Caspase-4 Activity Assay using this compound
This protocol is adapted from commercially available caspase-4 assay kits.[8]
A. Reagent Preparation
-
Cell Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).
-
2X Reaction Buffer: Prepare a 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT). Add DTT fresh before use from a 1 M stock.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
B. Assay Procedure
-
Induce apoptosis or the desired cellular response to activate caspase-4 in your cell line of interest. A negative control of uninduced cells should be run in parallel.
-
Harvest and count the cells. Pellet 2-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate the cell suspension on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled microcentrifuge tube.
-
To a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 1 mM this compound stock solution to each well for a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
C. Data Analysis The fold-increase in caspase-4 activity can be determined by comparing the fluorescence intensity of the induced samples to the uninduced control.
Protocol 2: Caspase-4 Activity Assay using Ac-WEHD-AFC
This protocol provides a general guideline for using Ac-WEHD-AFC, which can be adapted for caspase-4 activity measurement.
A. Reagent Preparation
-
Lysis Buffer: Prepare a suitable lysis buffer (e.g., CHEGG buffer: 25 mM HEPES pH 7.4, 2 mM EGTA, 2 mM MgCl2, 10% glycerol, 1% CHAPS).[9][10]
-
Reaction Buffer: A suitable reaction buffer should be used, which can be similar in composition to the lysis buffer but may contain additional components like DTT.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Ac-WEHD-AFC in DMSO.
B. Assay Procedure
-
Induce the cellular response to activate caspase-4. Include a non-treated control.
-
Collect the cells and lyse them in an appropriate volume of lysis buffer. Sonication (e.g., 15 seconds at 60% amplitude) can be used to ensure complete lysis.[9][10]
-
Clarify the lysate by centrifugation to remove insoluble material.
-
In a 96-well plate, incubate a defined amount of cell lysate with the Ac-WEHD-AFC substrate. The final substrate concentration may need to be optimized, but a starting point could be in the range of 10-50 µM.
-
Monitor the release of free AFC by measuring the fluorescence at an excitation of ~380-400 nm and an emission of ~460-505 nm.[9][10] The reaction can be monitored continuously over a period of time (e.g., 1 hour) with readings taken at regular intervals.
-
Express the results as arbitrary fluorescence units per minute or as a fold change over the control.
Conclusion
References
- 1. Human caspase-4 mediates noncanonical inflammasome activation against gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-WEHD-AFC (CAS 210344-99-3) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. cephamls.com [cephamls.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Ac-LEVD-AFC and Other Caspase Substrates for Inflammatory Caspase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic caspase substrate Ac-LEVD-AFC with other commonly used substrates for measuring the activity of inflammatory caspases, including caspase-1, -4, -5, and -11. This information is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on specificity and reliability.
Introduction to Inflammatory Caspases and their Substrates
Inflammatory caspases play a crucial role in the innate immune system by initiating inflammatory responses and a form of programmed cell death known as pyroptosis. The accurate measurement of their activity is vital for understanding their role in various physiological and pathological processes. Fluorogenic substrates, such as this compound, are indispensable tools for this purpose. These substrates consist of a specific peptide sequence recognized by the caspase, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage by an active caspase, the AFC is released, and its fluorescence can be quantified to determine enzyme activity.
Quantitative Comparison of Caspase Substrates
The selection of a suitable substrate is critical for the accurate assessment of specific caspase activity. The ideal substrate exhibits high affinity (low Km) and is efficiently cleaved (high kcat) by the target caspase, resulting in a high catalytic efficiency (kcat/Km). The following table summarizes available kinetic data for this compound and other commonly used fluorogenic substrates for inflammatory caspases.
It is important to note that the kinetic parameters presented below are compiled from various sources. Direct comparison may be influenced by variations in experimental conditions, such as buffer composition, pH, and temperature.
| Substrate | Target Caspase(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| This compound | Caspase-4, -5, -11 | N/A | N/A | N/A | Data not readily available in a comparative format |
| Ac-YVAD-AFC | Caspase-1, -4 | ~11.4 | ~0.79 | ~69,300 | [1] |
| Ac-WEHD-AFC | Caspase-1, -5 | ~15 | N/A | ~522,000 (for WEHD peptide) | [1][2] |
| Ac-DEVD-AFC | Caspase-3, -7 | ~10-20 | N/A | N/A | [3] |
| Ac-LEHD-AFC | Caspase-9, -8, -10 | N/A | N/A | N/A | [4] |
Note: While specific kinetic data for this compound across all inflammatory caspases is not available in a single comparative study, its use is widely documented for the specific measurement of caspase-4 activity. Ac-YVAD-AFC is a known substrate for caspase-1 and has been reported to be cleaved by caspase-4 as well. Ac-WEHD-AFC is recognized as a highly efficient substrate for caspase-1 and is also cleaved by caspase-5. The overlapping specificity of these substrates underscores the importance of using multiple lines of evidence to attribute activity to a specific caspase.
Signaling Pathways
Non-Canonical Inflammasome Activation
This compound is a key reagent for studying the non-canonical inflammasome pathway, which is primarily activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. In humans, this pathway is mediated by caspase-4 and caspase-5, while in mice, the ortholog is caspase-11.
Caption: Non-canonical inflammasome pathway leading to pyroptosis.
This diagram illustrates the direct sensing of intracellular LPS by pro-caspase-4, leading to its activation. Active caspase-4 then cleaves Gasdermin D (GSDMD), resulting in the formation of pores in the cell membrane and subsequent pyroptotic cell death. The cleavage of the synthetic substrate this compound by active caspase-4 results in a measurable fluorescent signal.
Experimental Workflows
In Vitro Caspase Activity Assay
A common experimental workflow to determine the specificity and kinetics of a caspase substrate involves incubating the purified recombinant caspase with the fluorogenic substrate and measuring the resulting fluorescence over time.
Caption: Workflow for in vitro caspase activity assay.
This workflow outlines the key steps for determining the kinetic parameters of a caspase substrate in a controlled in vitro setting.
Experimental Protocols
Fluorometric Caspase Activity Assay in Cell Lysates
This protocol describes a general method for measuring caspase activity in cell lysates using a fluorogenic substrate like this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 10 mM DTT)
-
Fluorogenic Caspase Substrate (e.g., this compound), 10 mM stock in DMSO
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with an apoptosis-inducing agent or the experimental condition of interest. Include an untreated control.
-
Incubate for the desired time period.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 106 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50 µL of 2x Reaction Buffer to each well.
-
Add 20-50 µg of protein lysate to each well and adjust the volume to 95 µL with Cell Lysis Buffer.
-
Prepare a blank well containing 50 µL of 2x Reaction Buffer and 50 µL of Cell Lysis Buffer.
-
To initiate the reaction, add 5 µL of the 10 mM fluorogenic substrate stock solution to each well (final concentration 500 µM).
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 1-2 hours, with readings every 5-10 minutes. Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm for AFC-based substrates.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The caspase activity can be expressed as the rate of change in fluorescence (slope of the linear portion of the curve) and normalized to the protein concentration.
-
Conclusion
The selection of a fluorogenic substrate for measuring inflammatory caspase activity requires careful consideration of the specific caspase of interest and the potential for cross-reactivity with other caspases. This compound is a valuable tool for specifically investigating caspase-4 activity within the context of the non-canonical inflammasome. For broader screening of inflammatory caspase activity, a panel of substrates, including Ac-YVAD-AFC and Ac-WEHD-AFC, may be more appropriate. Researchers should always validate their findings using multiple experimental approaches, such as western blotting for caspase cleavage or the use of specific caspase inhibitors, to ensure the accurate interpretation of results.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, enzymatic evaluation, and docking studies of fluorogenic caspase 8 tetrapeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ac-LEVD-AFC Cross-Reactivity with Caspase-1, -3, and -5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic substrate Acetyl-L-Leucyl-L-α-glutamyl-L-valyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin (Ac-LEVD-AFC) and its cross-reactivity with three key members of the caspase family: caspase-1, caspase-3, and caspase-5. This document summarizes available data on substrate specificity, provides a detailed experimental protocol for assessing cross-reactivity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and Caspases
This compound is a synthetic peptide substrate designed to measure the activity of caspases that recognize the LEVD amino acid sequence. Upon cleavage by a caspase, the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group is released, producing a quantifiable signal. Understanding the specificity of this substrate is critical for accurately interpreting experimental results, particularly in complex biological systems where multiple caspases may be active.
-
Caspase-1 , an inflammatory caspase, is a key mediator of the innate immune response, responsible for the processing of pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18.
-
Caspase-3 is a central executioner caspase in the apoptotic pathway, responsible for the cleavage of a broad range of cellular substrates, leading to the dismantling of the cell.
-
Caspase-5 , another inflammatory caspase in humans, is involved in the non-canonical inflammasome pathway, primarily activated by intracellular lipopolysaccharide (LPS).
Substrate Specificity and Cross-Reactivity
While this compound is often marketed as a substrate for caspase-4, its utility for measuring the activity of other caspases depends on their inherent substrate specificities. The tetrapeptide sequence of the substrate is the primary determinant of recognition and cleavage by a particular caspase.
Based on published literature, the preferred tetrapeptide recognition sequences for caspase-1, -3, and -5 are distinct, which suggests a degree of specificity for their respective optimal substrates. LEVD has been reported as an optimal tetrapeptide sequence for caspase-1 and caspase-4[1]. Inflammatory caspases, including caspase-1 and caspase-5, generally prefer substrates with hydrophobic and aromatic residues at the P4 position, such as (W/L)EHD[1]. In contrast, the executioner caspase-3 exhibits a strong preference for the DEVD sequence.
Quantitative Data Summary
Due to the lack of direct comparative studies, this table summarizes the known optimal substrate sequences for each caspase, which can be used to infer the potential cross-reactivity of this compound.
| Caspase | Optimal Tetrapeptide Sequence(s) | Expected Reactivity with this compound |
| Caspase-1 | YVAD, WEHD | Moderate to Low |
| Caspase-3 | DEVD | Low to Negligible |
| Caspase-5 | (W/L)EHD | Moderate |
Note: This table is based on the preferred recognition sequences of the caspases. Experimental validation is required to determine the precise kinetic parameters of this compound with each of these caspases.
Experimental Protocols
This section provides a detailed methodology for a key experiment to determine the cross-reactivity of this compound with caspase-1, -3, and -5.
In Vitro Caspase Activity Assay Using a Fluorogenic Substrate
This protocol describes the measurement of caspase activity using purified, recombinant human caspases and the fluorogenic substrate this compound.
Materials:
-
Purified, active recombinant human caspase-1, caspase-3, and caspase-5
-
This compound fluorogenic substrate
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% Sucrose, pH 7.2
-
96-well, black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute the lyophilized this compound substrate in DMSO to a stock concentration of 10 mM.
-
Dilute the purified active caspases in Assay Buffer to the desired working concentrations (e.g., 10 nM). The optimal enzyme concentration should be determined empirically.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the respective caspase solution (caspase-1, -3, or -5) to triplicate wells. For a negative control, add 10 µL of Assay Buffer without any caspase.
-
To initiate the reaction, add 40 µL of a working solution of this compound (e.g., 25 µM final concentration) to all wells. The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the microplate in the fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 5 minutes for a total of 60 minutes. Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
For each caspase, subtract the background fluorescence (from the no-caspase control wells) from the measured fluorescence at each time point.
-
Plot the change in fluorescence (ΔRFU) over time. The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with a fixed concentration of each caspase and varying concentrations of the this compound substrate (e.g., 0-100 µM).
-
Fit the data to the Michaelis-Menten equation to calculate Km and Vmax. The catalytic efficiency (kcat/Km) can then be determined.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways in which caspase-1, -3, and -5 are involved.
References
A Head-to-Head Comparison: Ac-LEVD-AFC vs. Colorimetric Substrates for Caspase-4 Detection
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, the accurate detection of caspase-4 activity is paramount. This guide provides an objective comparison of the two primary methodologies: the fluorometric assay using Ac-LEVD-AFC and colorimetric assays typically employing Ac-LEVD-pNA. This analysis is supported by a summary of their performance characteristics, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.
Caspase-4, a key player in the non-canonical inflammasome pathway, is an inflammatory caspase that, in humans, directly recognizes intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Its activation triggers a cascade of events leading to pyroptosis, a pro-inflammatory form of programmed cell death, and the maturation of inflammatory cytokines.[3] Consequently, the reliable measurement of caspase-4 activity is crucial for understanding infectious diseases, sepsis, and other inflammatory conditions.
The choice between a fluorometric or a colorimetric assay for caspase-4 detection hinges on the specific requirements of the experiment, with sensitivity, cost, and available equipment being the primary deciding factors.
Principles of Detection
Both this compound and Ac-LEVD-pNA are synthetic tetrapeptide substrates designed to mimic the natural cleavage site of caspase-4, which recognizes the Leu-Glu-Val-Asp (LEVD) sequence.[4][5] The core difference lies in the reporter molecule attached to the C-terminus of the peptide.
-
This compound (Fluorometric): This substrate is conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved form, the substrate emits a blue light (around 400 nm). Upon cleavage by active caspase-4, free AFC is released, which then emits a bright yellow-green fluorescence at approximately 505 nm when excited at 400 nm.[4] This shift in fluorescence emission provides a highly sensitive measure of enzyme activity.
-
Ac-LEVD-pNA (Colorimetric): This substrate is linked to p-nitroaniline (pNA). When cleaved by caspase-4, free pNA is liberated, which is a yellow chromophore that can be quantified by measuring its absorbance at 400-405 nm.[6][7] This method is generally simpler and more cost-effective.
Performance Comparison
While direct, side-by-side quantitative comparisons in published literature are scarce, the general principles of fluorometry and colorimetry, along with data from product specifications, allow for a robust comparison. Fluorometric assays are widely acknowledged to be more sensitive than their colorimetric counterparts.[8]
| Feature | This compound (Fluorometric) | Ac-LEVD-pNA (Colorimetric) |
| Detection Principle | Fluorescence | Absorbance (Colorimetry) |
| Sensitivity | High | Moderate |
| Typical Detection Range | Nanomolar to picomolar | Micromolar |
| Signal-to-Noise Ratio | Generally higher | Can be lower due to background absorbance |
| Instrumentation | Fluorescence plate reader or spectrofluorometer | Spectrophotometer or absorbance plate reader |
| Cost | Higher (reagents and instrumentation) | Lower (reagents and instrumentation) |
| Throughput | High (microplate compatible) | High (microplate compatible) |
| Interference | Potential for interference from fluorescent compounds | Potential for interference from colored compounds |
Caspase-4 Signaling Pathway
The activation of caspase-4 is a critical event in the innate immune response to intracellular bacterial infections. The following diagram illustrates the non-canonical inflammasome pathway leading to pyroptosis.
Caption: Non-canonical inflammasome pathway activation by intracellular LPS.
Experimental Workflow for Caspase-4 Activity Assay
The general workflow for measuring caspase-4 activity using either substrate is similar, involving cell lysis, incubation with the substrate, and signal detection.
References
- 1. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. cephamls.com [cephamls.com]
- 5. tribioscience.com [tribioscience.com]
- 6. antbioinc.com [antbioinc.com]
- 7. Caspase 4 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 8. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
A Researcher's Guide: Ac-LEVD-AFC vs. Ac-YVAD-AFC for Measuring Inflammasome Activation
For researchers, scientists, and drug development professionals, the accurate measurement of inflammasome activation is critical for understanding inflammatory diseases and developing novel therapeutics. This guide provides an objective comparison of two commonly used fluorogenic substrates, Ac-LEVD-AFC and Ac-YVAD-AFC, for quantifying the activity of inflammatory caspases, the key effectors of inflammasome signaling.
Introduction to Inflammasome Activation and Caspase Activity
Inflammasomes are multi-protein complexes that play a central role in the innate immune system. Upon activation by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), inflammasomes trigger the activation of inflammatory caspases. In humans, these include caspase-1, caspase-4, and caspase-5, while mice possess caspase-1 and caspase-11 (a homolog of human caspases-4 and -5). Activated caspases are responsible for the cleavage and maturation of pro-inflammatory cytokines, such as IL-1β and IL-18, and for inducing a form of programmed cell death known as pyroptosis.
The measurement of caspase activity is a direct readout of inflammasome activation. Fluorogenic substrates, such as this compound and Ac-YVAD-AFC, are invaluable tools for this purpose. These synthetic peptides contain a specific amino acid sequence recognized by the caspase and are conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage by an active caspase, the AFC is released, resulting in a measurable increase in fluorescence.
Substrate Specificity and Performance Comparison
The choice between this compound and Ac-YVAD-AFC primarily depends on the specific inflammatory caspase being investigated. While there is some overlap in their specificity, they are generally considered preferential for different caspases.
| Feature | This compound | Ac-YVAD-AFC |
| Primary Target Caspases | Caspase-4, Caspase-5, Caspase-11[1] | Caspase-1[1][2][3][4][5][6][7][8] |
| Secondary Target Caspases | Can be cleaved by other caspases, but less efficiently. | Caspase-4[1][2] |
| Typical Application | Measurement of non-canonical inflammasome activation (caspase-4/5/11-dependent). | Measurement of canonical inflammasome activation (caspase-1-dependent). |
| Excitation/Emission (nm) | ~400 / ~505[9] | ~400 / ~505[3][5][6] |
| Working Concentration | Typically 25-50 µM in cell lysates. | Typically 25-50 µM in cell lysates.[2] |
Note: Direct, side-by-side quantitative comparisons of the catalytic efficiency (kcat/Km) of both substrates against the full panel of inflammatory caspases under identical experimental conditions are limited in the published literature. The specificity described is based on predominant usage and available characterization data.
Signaling Pathways of Inflammasome Activation
Understanding the signaling pathways is crucial for interpreting experimental results obtained with these substrates. Below are simplified diagrams of the canonical and non-canonical inflammasome pathways.
Experimental Protocols
Below are generalized protocols for measuring caspase activity in cell lysates using this compound and Ac-YVAD-AFC. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
General Experimental Workflow
Protocol 1: Measuring Caspase-1 Activity with Ac-YVAD-AFC
This protocol is designed for the detection of canonical inflammasome activation.
Materials:
-
Cells of interest (e.g., macrophages)
-
Cell culture medium and reagents
-
LPS (for priming)
-
Inflammasome activator (e.g., Nigericin, ATP)
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF)
-
Ac-YVAD-AFC substrate (e.g., 10 mM stock in DMSO)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Priming: Seed cells in a 96-well plate at an appropriate density. For many cell types, prime with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and inflammasome components.
-
Inflammasome Activation: Replace the medium with fresh medium and stimulate with a canonical inflammasome activator (e.g., 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes). Include appropriate controls (unstimulated, vehicle control).
-
Cell Lysis:
-
Carefully remove the supernatant.
-
Wash the cells once with cold PBS.
-
Add 50-100 µL of cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Centrifuge the plate at 4°C to pellet cell debris.
-
-
Caspase-1 Assay:
-
Transfer 50 µL of the cell lysate supernatant to a new well of a 96-well black plate.
-
Prepare a reaction mixture by diluting the Ac-YVAD-AFC stock solution in Caspase Assay Buffer to a final concentration of 50 µM.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer and substrate but no cell lysate).
-
Plot the fluorescence intensity over time to determine the reaction rate.
-
Compare the rates between different experimental conditions.
-
Protocol 2: Measuring Caspase-4/11 Activity with this compound
This protocol is tailored for detecting non-canonical inflammasome activation.
Materials:
-
Cells of interest (e.g., macrophages)
-
Cell culture medium and reagents
-
LPS (for priming and intracellular delivery)
-
Transfection reagent (for intracellular LPS delivery) or infection with Gram-negative bacteria
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (same as Protocol 1)
-
This compound substrate (e.g., 10 mM stock in DMSO)
-
Caspase Assay Buffer (same as Protocol 1)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Priming: Seed cells in a 96-well plate. Priming with a low concentration of LPS (e.g., 100 ng/mL for 4 hours) can upregulate pro-caspase-11 expression.
-
Non-canonical Inflammasome Activation:
-
LPS Transfection: Transfect a higher concentration of LPS (e.g., 1-2 µg/mL) into the cells using a suitable transfection reagent according to the manufacturer's instructions. Incubate for the desired time (e.g., 6-16 hours).
-
Bacterial Infection: Alternatively, infect the cells with a Gram-negative bacterium known to activate the non-canonical inflammasome.
-
-
Cell Lysis: Follow the same procedure as in Protocol 1.
-
Caspase-4/11 Assay:
-
Transfer 50 µL of the cell lysate supernatant to a new well of a 96-well black plate.
-
Prepare a reaction mixture by diluting the this compound stock solution in Caspase Assay Buffer to a final concentration of 50 µM.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
-
Fluorescence Measurement: Follow the same procedure as in Protocol 1, using an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[9]
-
Data Analysis: Follow the same procedure as in Protocol 1.
Conclusion
Both this compound and Ac-YVAD-AFC are valuable tools for measuring inflammasome activation. The choice of substrate should be guided by the specific research question and the inflammasome pathway of interest.
-
Ac-YVAD-AFC is the substrate of choice for studying canonical inflammasome activation, as it is preferentially cleaved by caspase-1.
-
This compound is the preferred substrate for investigating non-canonical inflammasome activation, which is mediated by caspase-4, -5, and -11.
For a comprehensive analysis of inflammasome activation, it is often beneficial to use these substrates in conjunction with other assays, such as ELISA for IL-1β and IL-18, and LDH assays for pyroptosis. By carefully selecting the appropriate tools and experimental design, researchers can gain valuable insights into the complex processes of inflammation and innate immunity.
References
- 1. ubpbio.com [ubpbio.com]
- 2. ubpbio.com [ubpbio.com]
- 3. cephamls.com [cephamls.com]
- 4. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Caspase-1 Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 9. cephamls.com [cephamls.com]
Ac-LEVD-AFC: An Unsuitable Tool for Detecting Caspase-11 Activity
Caspase-11, a key player in the host defense against intracellular bacterial pathogens, possesses a much narrower substrate specificity than its close relative, caspase-1.[1][2] Extensive screening of peptide substrates has revealed that while caspase-1 can cleave a broad range of sequences, caspase-11 is highly selective, with its primary and most efficiently cleaved substrate being Gasdermin D (GSDMD).[1][2] The cleavage of GSDMD by caspase-11 is the critical event leading to pyroptosis, a form of inflammatory cell death.
Fluorogenic peptide substrates, such as Ac-LEVD-AFC, are designed based on the preferred cleavage sequences of various caspases. However, the optimal tetrapeptide motifs for many caspases can be promiscuously cleaved by other members of the caspase family.[3] Studies have shown that even the most effective peptide substrates for caspase-11 are also efficiently cleaved by caspase-1, making it difficult to specifically attribute the measured activity to caspase-11 in a mixed system.[4]
Comparative Analysis of Caspase-11 Substrates
The most definitive method for measuring caspase-11 activity is to assess the cleavage of its natural substrate, GSDMD. This is typically performed via Western blot analysis, which provides a clear and specific readout of caspase-11 activation. While fluorogenic assays offer a more high-throughput and quantitative alternative, their utility for caspase-11 is limited by the lack of specific peptide substrates.
The following table summarizes the available quantitative data for various caspase-11 substrates. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate to a product. A higher kcat/Km value indicates a more preferred substrate.
| Substrate | Type | Method of Detection | kcat/Km (M⁻¹s⁻¹) for Caspase-11 | kcat/Km (M⁻¹s⁻¹) for Caspase-1 | Specificity (Caspase-11 vs. Caspase-1) |
| Gasdermin D (GSDMD) | Protein | Western Blot | 1.1 x 10⁴ | 1.4 x 10⁵ | High (Primary Substrate) |
| Ac-WEHD-AFC | Peptide | Fluorometric | Not Reported | High | Low |
| Ac-LEHD-AFC | Peptide | Fluorometric | Not Reported | Moderate | Low |
| Ac-YVAD-AFC | Peptide | Fluorometric | Not Reported | High | Low |
| Unnatural Peptide Substrates | Peptide | Fluorometric | Up to ~1.2 x 10⁴ | ~1.3 x 10⁴ | Low (Cleaved equally well by Caspase-1) |
Signaling Pathway and Experimental Workflows
To understand the context of caspase-11 activity, it is crucial to visualize its role in the non-canonical inflammasome pathway.
The experimental workflow for assessing caspase-11 activity differs significantly between the GSDMD cleavage assay and a fluorometric assay.
Experimental Protocols
Gold Standard: Gasdermin D Cleavage Assay via Western Blot
This method directly assesses the cleavage of the endogenous and most specific substrate of caspase-11.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the desired stimulus to activate caspase-11.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSDMD overnight at 4°C. Use an antibody that can detect both full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (~31 kDa).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
The appearance of the ~31 kDa GSDMD-N fragment is indicative of caspase-11 activity.
Alternative: In Vitro Fluorometric Caspase Activity Assay
This protocol describes a general method for using a fluorogenic substrate. Due to the lack of a specific substrate, results should be interpreted with caution and ideally confirmed with a GSDMD cleavage assay. Ac-WEHD-AFC is often used for group I inflammatory caspases (caspase-1, -4, and -5) and may serve as a less specific alternative for detecting general inflammatory caspase activity.[5][6]
1. Reagent Preparation:
-
Prepare a 2x Reaction Buffer (e.g., 100 mM HEPES, 20% glycerol, 2 mM DTT, pH 7.5).
-
Prepare a stock solution of the fluorogenic substrate (e.g., Ac-WEHD-AFC) in DMSO.
2. Assay Procedure:
-
Prepare cell lysates as described in the Western blot protocol.
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the fluorogenic substrate stock solution to each well to reach a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader.
3. Data Analysis:
-
Calculate the rate of substrate cleavage by determining the change in fluorescence over time.
-
Compare the activity in stimulated samples to unstimulated controls.
Conclusion
References
- 1. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gasdermin-D (GSDMD) | Abcam [abcam.com]
- 3. promega.com [promega.com]
- 4. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. blog.abclonal.com [blog.abclonal.com]
A Comparative Guide to Ac-LEVD-AFC for Caspase-4 Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-4 activity is crucial for understanding inflammatory responses and cellular fate. The fluorogenic substrate N-Acetyl-L-leucyl-L-α-glutamyl-L-valyl-L-α-aspartic acid 7-amido-4-trifluoromethylcoumarin (Ac-LEVD-AFC) has emerged as a widely utilized tool for this purpose. This guide provides a comprehensive literature review of this compound, objectively comparing its performance with alternative substrates and offering detailed experimental insights.
Principle of this compound in Caspase-4 Detection
This compound is a synthetic peptide substrate designed to be specifically recognized and cleaved by active caspase-4. The peptide sequence LEVD is based on the preferred recognition motif for this inflammatory caspase. Upon cleavage at the aspartic acid residue, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released. The free AFC molecule exhibits strong fluorescence at a different wavelength from the uncleaved substrate, allowing for the quantification of caspase-4 activity. The excitation and emission maxima of the released AFC are approximately 400 nm and 505 nm, respectively[1][2]. This fluorometric readout provides a sensitive and continuous measure of enzyme kinetics.
Applications of this compound
The primary application of this compound is the in vitro and in-cell measurement of caspase-4 activity. It is extensively used in:
-
Biochemical assays: To determine the kinetic parameters of purified or recombinant caspase-4.
-
Cell-based assays: To monitor caspase-4 activation in response to various stimuli, such as bacterial lipopolysaccharide (LPS), which is a key activator of the non-canonical inflammasome pathway where caspase-4 plays a central role.
-
High-throughput screening (HTS): To identify and characterize inhibitors of caspase-4, which are of interest in the development of therapeutics for inflammatory diseases.
-
Flow cytometry: To detect caspase-4 activity at the single-cell level[3].
Limitations of this compound
Despite its widespread use, this compound possesses several limitations that researchers must consider:
-
Specificity: While designed for caspase-4, the LEVD sequence can also be recognized and cleaved by other caspases, particularly other inflammatory caspases like caspase-1 and caspase-5, and potentially some executioner caspases under certain conditions. This overlapping substrate specificity is a common challenge for peptide-based caspase substrates and can lead to false-positive results or an overestimation of caspase-4 activity[4].
-
Lack of Published Kinetic Data: A significant limitation is the scarcity of publicly available, peer-reviewed data on the specific kinetic parameters (Km and kcat) of this compound with caspase-4. This absence of quantitative data makes it challenging to directly compare its efficiency with other substrates and to precisely model its interaction with the enzyme.
-
Influence of the Fluorophore: The AFC fluorophore itself can influence the substrate's interaction with the enzyme, meaning the kinetics observed with this synthetic substrate may not perfectly reflect the cleavage of natural protein substrates by caspase-4[4].
Performance Comparison with Alternative Substrates
Several alternative substrates are available for measuring caspase-4 activity, each with its own set of characteristics. The choice of substrate can significantly impact experimental outcomes.
| Substrate | Reporter Group | Excitation (nm) | Emission (nm) | Known Cross-Reactivity | Notes |
| This compound | AFC (fluorogenic) | ~400 | ~505 | Caspase-1, Caspase-5 | Widely used, but specificity can be a concern. |
| Ac-YVAD-AFC | AFC (fluorogenic) | ~400 | ~505 | Caspase-1 (primary target) | Often used as a substrate for caspase-1, but also cleaved by caspase-4. May be useful for comparative studies. |
| Ac-WEHD-AMC | AMC (fluorogenic) | ~340-360 | ~440-460 | Caspase-1, Caspase-5 | The WEHD sequence is also a recognized motif for inflammatory caspases. |
| Ac-LEHD-AFC | AFC (fluorogenic) | ~400 | ~505 | Caspase-9 (primary target) | Primarily a caspase-9 substrate, but some cross-reactivity with caspase-4 has been reported. |
| Ac-LEVD-pNA | pNA (chromogenic) | - | 405 (absorbance) | Caspase-1, Caspase-5 | A colorimetric alternative to fluorogenic assays. Generally less sensitive. |
Experimental Protocols
Accurate and reproducible results depend on meticulously followed experimental protocols. Below are generalized protocols for using this compound in both biochemical and cell-based assays.
Biochemical Assay for Purified Caspase-4 Activity
-
Prepare Assay Buffer: A typical assay buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, and 10% (v/v) glycerol.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Enzyme Preparation: Dilute the purified active caspase-4 in assay buffer to the desired concentration.
-
Assay Setup: In a 96-well microplate, add the diluted caspase-4.
-
Initiate Reaction: Add this compound to a final concentration of 50 µM. The final volume should be 100-200 µL.
-
Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader. Readings can be taken every 1-5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of AFC release from a standard curve generated with known concentrations of free AFC.
Cell-Based Caspase-4 Activity Assay
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the desired stimulus to induce caspase-4 activation. Include appropriate negative and positive controls.
-
Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors).
-
Prepare Reaction Mix: In a separate 96-well plate, add the cell lysate.
-
Add Substrate: Add this compound to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 400/505 nm.
-
Data Normalization: Normalize the fluorescence signal to the protein concentration of the cell lysate.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Non-canonical inflammasome pathway showing Caspase-4 activation.
Caption: General experimental workflow for a Caspase-4 activity assay.
Conclusion and Recommendations
This compound is a valuable and widely accessible tool for probing caspase-4 activity. Its sensitivity and the continuous nature of the fluorometric assay make it suitable for a variety of applications, including high-throughput screening. However, researchers must be cognizant of its potential for off-target cleavage by other caspases. To ensure the validity of experimental findings, the following practices are recommended:
-
Use of Specific Inhibitors: When working with complex biological samples like cell lysates, the use of specific inhibitors for other caspases (e.g., a caspase-1 specific inhibitor) can help to confirm that the observed activity is predominantly from caspase-4.
-
Orthogonal Validation: Whenever possible, results obtained with this compound should be validated using an alternative method, such as Western blotting for the cleavage of specific endogenous substrates of caspase-4 (e.g., Gasdermin D).
-
Comparative Substrate Analysis: In critical experiments, comparing the activity profile with another substrate, such as Ac-YVAD-AFC (primarily for caspase-1), can provide insights into the relative contributions of different caspases.
Ultimately, a well-controlled experimental design that acknowledges the limitations of the tools employed will yield the most reliable and interpretable data in the study of caspase-4 biology.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ac-LEVD-AFC
Researchers and laboratory professionals handling Ac-LEVD-AFC (N-Acetyl-L-leucyl-L-glutamyl-L-valyl-L-aspartic acid α-(7-amino-4-trifluoromethylcoumarin)) must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. Due to its nature as a fluorinated organic compound, specific handling and disposal procedures are required to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste.
Chemical and Safety Data Overview
| Property | Inferred Data / Classification |
| Chemical Formula | C₃₂H₄₀F₃N₅O₁₁[4] |
| Hazard Classification | Halogenated Organic Compound. Should be handled with care, assuming potential for toxicity and environmental persistence.[1][5] Avoid inhalation, ingestion, and skin contact. |
| Reactivity | Stable under standard laboratory conditions. Incompatible with strong oxidizing agents. Combustion may produce toxic byproducts, including hydrogen fluoride.[5][6] |
| Solubility | Typically soluble in organic solvents such as DMSO (Dimethyl Sulfoxide).[2][4] |
| Primary Hazard | The trifluoromethyl group makes this a fluorinated organic compound, which requires special disposal considerations due to its persistence.[1] |
Experimental Protocol for Safe Disposal
The following procedure outlines the recommended protocol for the proper disposal of this compound waste generated in a laboratory setting. This protocol also applies to materials contaminated with the compound, such as pipette tips, gloves, and absorbent materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
2. Waste Segregation:
-
It is critical to segregate this compound waste as halogenated organic waste .[1][5]
-
Do not mix with non-halogenated organic waste, aqueous waste, or general laboratory trash.[5] Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.
3. Waste Collection and Labeling:
-
Collect all liquid waste containing this compound (including solutions in DMSO) in a designated, leak-proof container made of a compatible material (e.g., glass or a suitable polymer).[5]
-
Collect all solid waste (e.g., contaminated pipette tips, absorbent paper) in a separate, clearly marked bag or container designated for solid halogenated waste.
-
The container must be clearly labeled with "Halogenated Organic Waste" and should list "this compound" and any solvents (e.g., DMSO) as constituents.[1][5]
4. Storage of Waste:
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.[5]
-
Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area, away from sources of ignition and incompatible materials.[1][5]
5. Spill and Contamination Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[5]
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated halogenated waste container.[5]
-
Decontaminate any surfaces that have come into contact with this compound using a suitable solvent, and dispose of the cleaning materials as halogenated waste.[1]
-
For larger spills, evacuate the area and follow your institution's established emergency procedures.
6. Final Disposal:
-
Arrange for the collection of the halogenated waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][7]
-
The primary and recommended method for the disposal of halogenated organic waste is high-temperature incineration at a specialized facility to ensure complete destruction of the compound.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. kingcounty.gov [kingcounty.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
